1-(Pyridin-4-yl)butan-2-ol
Description
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Properties
IUPAC Name |
1-pyridin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6,9,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGGZOXAQTIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Pyridin-4-yl)butan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)butan-2-ol, a secondary pyridyl alkanol of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide furnishes a robust framework based on established principles of organic chemistry, data from closely related analogues, and general methods for the synthesis and characterization of pyridyl alkanols. The insights provided herein are intended to empower researchers in their efforts to synthesize, characterize, and utilize this and similar chemical entities in the pursuit of novel therapeutics.
Introduction and IUPAC Nomenclature
The structural motif of a pyridine ring linked to an alcohol via a carbon chain is a prevalent feature in a multitude of biologically active compounds and pharmaceutical drugs.[1][2] The precise arrangement of these functional groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. 1-(Pyridin-4-yl)butan-2-ol belongs to this important class of compounds, possessing a chiral center that offers potential for stereoselective interactions.
IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-(Pyridin-4-yl)butan-2-ol . This name is derived from the following structural analysis:
-
The principal functional group is the hydroxyl (-OH) group, designating the molecule as an alcohol.
-
The longest continuous carbon chain containing the hydroxyl group is a four-carbon chain, hence the parent name "butan".
-
The hydroxyl group is located on the second carbon of this chain, leading to the "-2-ol" suffix.
-
A pyridin-4-yl substituent is attached to the first carbon of the butane chain.
The structure is as follows:
(where Py represents the pyridin-4-yl ring)
Physicochemical and Spectroscopic Properties
Due to the scarcity of direct experimental data for 1-(Pyridin-4-yl)butan-2-ol, the following table presents a combination of predicted properties and data from its close structural isomer, 4-(Pyridin-4-yl)butan-1-ol, for comparative purposes.[3][4][5]
| Property | Predicted/Comparative Value for 1-(Pyridin-4-yl)butan-2-ol | Experimental Value for 4-(Pyridin-4-yl)butan-1-ol[3][4][5] |
| CAS Number | Not available | 5264-15-3 |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | 290.9±23.0 °C at 760 mmHg (Predicted) |
| Density | Predicted: ~1.03 g/cm³ | 1.035±0.06 g/cm³ (Predicted) |
| pKa | Predicted: ~14-15 (hydroxyl proton) | 15.09±0.10 (Predicted) |
| LogP | Predicted: ~1.2-1.5 | Not available |
Spectroscopic Characterization (Predicted and Analog-Based)
The structural elucidation of 1-(Pyridin-4-yl)butan-2-ol would rely on a combination of spectroscopic techniques. Below are the expected spectral features, drawing parallels with butan-2-ol and other pyridyl alkanols.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH, ~3.5-4.0 ppm), and signals for the aliphatic protons of the butyl chain. The hydroxyl proton will likely appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the pyridine ring carbons, the carbon bearing the hydroxyl group (~65-75 ppm), and the other aliphatic carbons.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[6] C-H stretching vibrations for the alkyl and aromatic groups will appear around 2850-3100 cm⁻¹, and a C-O stretching vibration will be observed in the 1050-1150 cm⁻¹ region.[6]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for secondary alcohols include the loss of water (M-18) and alpha-cleavage, which would lead to characteristic fragment ions.[7]
Synthesis of 1-(Pyridin-4-yl)butan-2-ol
The synthesis of secondary pyridyl alkanols like 1-(Pyridin-4-yl)butan-2-ol can be achieved through several established synthetic routes. Two plausible and experimentally validated approaches are detailed below.
Grignard Reaction of a Pyridyl Grignard Reagent with an Aldehyde
A common and versatile method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.[8] This approach would involve the reaction of a 4-pyridyl Grignard reagent with propanal.
Caption: Grignard synthesis of 1-(Pyridin-4-yl)butan-2-ol.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromopyridine in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed, yielding a solution of 4-pyridylmagnesium bromide.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous THF is then added dropwise, maintaining the low temperature to control the exothermic reaction. The reaction mixture is stirred for a specified period to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-(Pyridin-4-yl)butan-2-ol.
Reduction of a Precursor Ketone
An alternative and often high-yielding approach is the reduction of the corresponding ketone, 1-(pyridin-4-yl)butan-2-one. This method offers the advantage of potentially employing chiral reducing agents to achieve enantioselective synthesis of one of the alcohol's stereoisomers.
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Theoretical Profiling of 1-(Pyridin-4-yl)butan-2-ol: A Predictive Technical Guide
Part 1: Executive Summary & Molecular Identity
The Target Molecule
This guide provides a comprehensive theoretical framework for 1-(Pyridin-4-yl)butan-2-ol . Unlike its commercially common isomer, 4-(pyridin-4-yl)butan-1-ol (CAS 5264-15-3), this specific scaffold features a chiral secondary alcohol proximal to the pyridine ring, introducing unique stereoelectronic properties relevant to chiral ligand design and stereoselective drug binding.
-
IUPAC Name: 1-(Pyridin-4-yl)butan-2-ol
-
Molecular Formula: C
H NO[1][2] -
Key Structural Features:
-
Pyridine Ring (C4-substituted): Acts as a monodentate ligand or H-bond acceptor.
-
Chiral Center (C2): The hydroxyl-bearing carbon creates (R) and (S) enantiomers.
-
Methylene Bridge (C1): Separates the aromatic system from the chiral center, allowing conformational flexibility.
-
Strategic Relevance
Theoretical studies of this molecule are critical for:
-
Ligand Design: Predicting coordination geometry with transition metals (e.g., Zn, Cu) where the N-donor and O-donor can form chelate rings.
-
Pharmaceutical Intermediates: Understanding the stability and reactivity of 4-picoline aldol adducts.
-
Metabolic Prediction: Modeling CYP450 interactions where the pyridine nitrogen often coordinates to the heme iron.
Part 2: Computational Methodology (Protocol Design)
To ensure scientific integrity, the following computational workflow is prescribed. This protocol is designed to validate the molecule's stability, electronic state, and biological potential.
The "Gold Standard" DFT Protocol
-
Optimization: Density Functional Theory (DFT) using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse and polarization functions to accurately model the lone pairs on Oxygen and Nitrogen).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) and DMSO ( ) to mimic biological and assay environments. -
Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).
Workflow Visualization
The following diagram outlines the logical flow of the theoretical study, from initial geometry construction to ADMET profiling.
Figure 1: Standardized computational workflow for the theoretical characterization of pyridine-alkanol derivatives.
Part 3: Structural & Electronic Analysis
Conformational Landscape
Unlike 2-substituted pyridines, the 4-substituted isomer cannot form an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen due to geometric constraints (para-substitution).
-
Prediction: The molecule will exhibit higher flexibility. The global minimum energy conformation is dictated by the anti-periplanar arrangement of the bulky pyridine group and the ethyl chain across the C1-C2 bond.
-
Torsion Scan: A relaxed potential energy surface (PES) scan around the C1-C2 bond is required to identify low-energy conformers.
Frontier Molecular Orbitals (FMOs)
The reactivity is governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
| Orbital | Localization (Predicted) | Chemical Significance |
| HOMO | Pyridine Nitrogen Lone Pair ( | Nucleophilic attacks, Metal coordination site. |
| HOMO-1 | Pyridine | Aromatic stacking interactions. |
| LUMO | Pyridine | Susceptibility to nucleophilic attack (e.g., reduction). |
| Gap ( | ~4.5 - 5.0 eV | Indicates high chemical stability (hard nucleophile). |
Molecular Electrostatic Potential (MEP)
The MEP map is the primary guide for docking studies.
-
Red Region (Negative Potential): Concentrated on the Pyridine Nitrogen (primary acceptor) and the Hydroxyl Oxygen .
-
Blue Region (Positive Potential): Concentrated on the Hydroxyl Proton (H-bond donor) and the aromatic ring hydrogens.
-
Implication: In biological pockets, the pyridine N will seek positively charged residues (Arg, Lys) or metals (Fe, Zn), while the OH group acts as a directional anchor.
Part 4: Biological Interaction Modeling (In Silico)
Molecular Docking Strategy
For 1-(Pyridin-4-yl)butan-2-ol, the primary biological targets of interest involve enzymes that metabolize pyridine-containing xenobiotics or utilize them as inhibitors.
Target Class: Cytochrome P450 (CYP450) Pyridine moieties are classic Type II ligands for heme proteins. The nitrogen coordinates directly to the heme iron, displacing the water molecule and inhibiting the enzyme.
Docking Protocol (AutoDock Vina):
-
Grid Box: Centered on the Heme Iron (Fe).
-
Ligand Prep: Gasteiger charges added; non-polar hydrogens merged. Rotatable bonds: 4 (C-C chain and O-H).
-
Constraint: A distance constraint (< 2.5 Å) between Pyridine-N and Heme-Fe can be applied to filter for relevant poses.
ADMET Prediction Profile
Using QSAR models (e.g., SwissADME), the following properties are expected for this scaffold:
| Property | Predicted Range | Interpretation |
| LogP (Lipophilicity) | 1.2 - 1.6 | Optimal for oral bioavailability; crosses membranes easily. |
| TPSA (Polar Surface Area) | ~33 Å | High BBB (Blood-Brain Barrier) permeability expected. |
| Solubility | High | Soluble in water due to H-bond donor/acceptor balance. |
| Lipinski Rule of 5 | 0 Violations | Good drug-likeness candidate. |
Part 5: Synthesis Pathway (Grounding the Theory)
To validate theoretical models, experimental synthesis is required. The most direct route is the nucleophilic addition of 4-picoline (lithium salt) to propanal.
Figure 2: Synthetic route for the generation of 1-(Pyridin-4-yl)butan-2-ol, confirming the structural connectivity for modeling.
Part 6: References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT protocols).
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[3] (Authoritative source on Pyridine reactivity and synthesis).
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- 2. 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3 [chemicalbook.com]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Pyridine Scaffold: A Technical Guide to 1-(Pyridin-4-yl)butan-2-ol
An In-Depth Exploration of its Synthesis, and Potential Applications in Modern Drug Discovery
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. This technical guide delves into the synthesis and history of a specific pyridyl alcohol, 1-(Pyridin-4-yl)butan-2-ol. While a singular "discovery" paper for this compound is not prominent in the historical record, its existence is a logical progression in the exploration of pyridyl-alkanol pharmacophores. This document provides a plausible historical context, a detailed, representative synthetic protocol, and a discussion of its potential applications for researchers and professionals in drug development. The synthesis of this and similar pyridine-based compounds is crucial for creating novel molecules with potential therapeutic activities.[1][2]
Introduction: The Pyridine Moiety in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, owing to its presence in numerous natural products and synthetic drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The exploration of various substituted pyridines has led to the development of drugs for a wide range of diseases. The introduction of alcohol functionalities to pyridine rings, creating pyridyl alkanols, further expands the chemical space for drug design, offering additional points for hydrogen bonding and further functionalization.
A Plausible History: The Logical Evolution of a Pyridyl Alkanol
A specific, celebrated discovery of 1-(Pyridin-4-yl)butan-2-ol is not readily found in the annals of chemical literature. Its emergence is more likely the result of systematic exploration of pyridyl derivatives for biological activity. The synthesis of analogous compounds, such as 1-(pyridin-4-yl)propan-2-ol and 1-(pyridin-4-yl)pentan-2-ol, has been documented in patents focused on producing pyridine ethanol derivatives.[3] This suggests that 1-(Pyridin-4-yl)butan-2-ol was likely first synthesized as part of a broader investigation into the structure-activity relationships of pyridyl alkanols.
The foundational chemistry enabling its synthesis, particularly the use of Grignard reagents, has been well-established for over a century. The reaction of organometallic reagents with epoxides to generate alcohols is a classic and powerful tool in organic synthesis.[4][5][6][7] Therefore, the first synthesis of 1-(Pyridin-4-yl)butan-2-ol would have been a logical extension of known methodologies to a novel, yet structurally related, target.
Proposed Synthesis of 1-(Pyridin-4-yl)butan-2-ol
The most direct and plausible method for the synthesis of 1-(Pyridin-4-yl)butan-2-ol is the reaction of a 4-picolyl Grignard reagent with propylene oxide. This reaction leverages the nucleophilic character of the Grignard reagent to open the strained epoxide ring, resulting in the formation of the desired secondary alcohol after an aqueous workup.
Reaction Scheme
Caption: Proposed synthetic workflow for 1-(Pyridin-4-yl)butan-2-ol.
Detailed Experimental Protocol
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Propylene oxide
-
Hydrochloric acid (for conversion of hydrochloride salt)
-
Sodium hydroxide (for neutralization)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of 4-Picolyl Chloride (Free Base): 4-(Chloromethyl)pyridine hydrochloride is neutralized with a suitable base (e.g., aqueous sodium hydroxide) and extracted into an organic solvent. The organic layer is dried and the solvent removed to yield the free base.
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-picolyl chloride in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed, resulting in the formation of 4-picolylmagnesium chloride.
-
Reaction with Propylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. Propylene oxide, dissolved in anhydrous THF, is added dropwise to the stirred solution. The reaction is allowed to proceed at low temperature and then warmed to room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(Pyridin-4-yl)butan-2-ol.
Justification of Experimental Choices
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere to prevent the degradation of the reagent.
-
Anhydrous Solvents: The use of anhydrous THF is crucial as any water present will quench the Grignard reagent.
-
Low Temperature Addition: The reaction of the Grignard reagent with propylene oxide is exothermic. Adding the epoxide at a low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: A mild acidic workup using saturated ammonium chloride is employed to protonate the intermediate alkoxide to the desired alcohol and to quench any unreacted Grignard reagent.
Physicochemical and Spectroscopic Characterization (Predicted)
While a comprehensive, published dataset for 1-(Pyridin-4-yl)butan-2-ol is scarce, the following properties can be predicted based on its structure and data for analogous compounds.
| Property | Predicted Value/Description |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be in the range of 120-140 °C at reduced pressure |
| ¹H NMR | Expect signals for the pyridyl protons (δ 8.5-7.2 ppm), a multiplet for the CH-OH proton (δ ~3.8 ppm), a doublet for the methyl group (δ ~1.2 ppm), and multiplets for the methylene protons. |
| ¹³C NMR | Expect signals for the pyridine ring carbons (δ ~150-120 ppm), the carbon bearing the hydroxyl group (δ ~70 ppm), and the aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 151. A prominent fragment would be the loss of an ethyl group. |
| Infrared (IR) | A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) and characteristic peaks for the pyridine ring. |
Potential Applications and Future Directions
The pyridine ring is a key component in many biologically active compounds, and pyridyl alkanols are important intermediates in their synthesis. For instance, derivatives of pyridyl-alkanes have been investigated for their potential in treating neurodegenerative diseases and as kinase inhibitors. The structural motif of 1-(Pyridin-4-yl)butan-2-ol makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The secondary alcohol functionality provides a handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the generation of a library of derivatives for biological screening. Given the prevalence of the pyridine nucleus in pharmaceuticals, it is plausible that 1-(Pyridin-4-yl)butan-2-ol or its derivatives could exhibit interesting pharmacological properties.
Conclusion
1-(Pyridin-4-yl)butan-2-ol represents a synthetically accessible and potentially valuable building block in the field of medicinal chemistry. While its specific discovery is not a landmark event, its existence is a testament to the continuous and systematic exploration of chemical space around privileged scaffolds like pyridine. The synthetic methodology outlined in this guide, based on well-established organometallic chemistry, provides a reliable pathway for its preparation. Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
- Method of producing pyridine ethanol deriv
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem., 2023, 14, 1633-1644.
- New preparation process of 4-pyridine butanol. CN102260208A.
-
Khan Academy. Synthesis of alcohols using Grignard reagents. [Link]
- United States P
- Process for preparing 1-(4-fluorophenyl)-4-((6bR, 10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one. US-12139490-B2.
-
The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
- Raf Inhibitor Compounds. WO 2013/134298 A1.
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ChemistNate. Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). [Link]
-
Pharmaffiliates. 4-(Pyridin-4-yl)butan-1-ol. [Link]
-
Golm Metabolome Database. Synonyms of Butan-2-ol. [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. [Link]
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc., 67(12), 793-798 (2002).
-
CE-Pharm. 4-(Pyridin-4-yl)butan-1-ol. [Link]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. 4-pyridin-4-yl-butan-1-ol. [Link]
- Preparation method of (S) -1,2, 4-butanetriol. CN111056918A.
- Prepar
-
NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
- Process for the preparation of 4-(4-hydroxyphenyl)
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The Pharmacological Versatility of Pyridine-Containing Alcohols: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a bioisostere for a phenyl ring have cemented its status as a "privileged scaffold" in drug design.[1] A vast number of approved therapeutic agents across a wide spectrum of diseases incorporate this versatile moiety, underscoring its importance in modulating biological activity.[2] This guide delves into a specific, yet highly significant, subclass of these compounds: pyridine-containing alcohols. The introduction of a hydroxyl group onto an alkyl substituent of the pyridine ring adds a new dimension of chemical reactivity and potential for biological interactions, opening up a rich landscape for the discovery of novel therapeutic agents.
This technical guide will provide an in-depth exploration of the potential biological activities of pyridine-containing alcohols, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. We will dissect the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug development efforts.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Pyridine-containing compounds have long been recognized for their antimicrobial potential, and the inclusion of a hydroxyl group can enhance this activity through various mechanisms, including improved solubility and new points of interaction with microbial targets.
Mechanisms of Antimicrobial Action
The antimicrobial effects of pyridine-containing alcohols are often multifaceted. They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, certain alkyl pyridinol compounds have been shown to cause significant damage to the bacterial membrane, leading to cell death.[3] The nitrogen atom of the pyridine ring can also chelate metal ions that are crucial for the function of microbial enzymes.
Experimental Workflow for Antimicrobial Susceptibility Testing
A robust and standardized approach is critical for evaluating the antimicrobial efficacy of novel compounds. The following workflow outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyridine-containing alcohols.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[4]
-
Preparation of Reagents and Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyridine alcohol stock solution (e.g., 1 mg/mL in DMSO)
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL in MHB)
-
Positive control (bacterial inoculum in MHB without compound)
-
Negative control (MHB only)
-
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the pyridine alcohol stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as positive and negative controls, respectively.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.
-
Data Presentation: Antimicrobial Activity of Pyridinol Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| EA-02-009 | S. aureus | 0.5-1 | [3] |
| JC-01-072 | S. aureus | 4 | [3] |
| JC-01-074 | S. aureus | 16 | [3] |
Anticancer Activity: Targeting the Hallmarks of Cancer
The pyridine scaffold is a common feature in many approved anticancer drugs. The addition of a hydroxyl group can influence the compound's interaction with cancer-related targets, such as kinases and tubulin, and can also impact its pharmacokinetic properties.
Mechanisms of Anticancer Action
Pyridine-containing alcohols can exert their anticancer effects through various mechanisms, including:
-
Cell Cycle Arrest: Some pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4]
-
Enzyme Inhibition: Pyridine-containing alcohols can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases.[2][5]
Experimental Workflow for In Vitro Anticancer Screening
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.
Detailed Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for a colorimetric COX inhibitor screening assay.
-
Reagent Preparation:
-
COX-1 or COX-2 enzyme
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Assay buffer
-
Pyridine alcohol compound and a known COX inhibitor (e.g., indomethacin)
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add the pyridine alcohol compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature.
-
Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyridopyrimidinone IIId | COX-2 | 0.67-1.02 | [6] |
| Pyridopyrimidinone IIIf | COX-2 | 0.67-1.02 | [6] |
| Pyridopyrimidinone IIIg | COX-2 | 0.67-1.02 | [6] |
| Pyridopyrimidinone IIIi | COX-2 | 0.67-1.02 | [6] |
Neuroprotective Activity: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Pyridine-containing alcohols, particularly pyridoxine (Vitamin B6) and its derivatives, have demonstrated significant neuroprotective effects.
Mechanisms of Neuroprotection
The neuroprotective mechanisms of pyridine-containing alcohols are often linked to their antioxidant properties and their role in neurotransmitter metabolism. Key mechanisms include:
-
Antioxidant Effects: Pyridoxine and its derivatives can scavenge free radicals and reduce oxidative stress, a major contributor to neuronal damage. [3][7]* Regulation of Calcium Influx: Pyridoxal phosphate, the active form of vitamin B6, plays a role in regulating cellular calcium transport, preventing excitotoxicity caused by excessive calcium influx. [8]* Modulation of Neurotransmitter Levels: Pyridoxine is a crucial cofactor in the synthesis of several neurotransmitters, including GABA, dopamine, and serotonin. By maintaining balanced neurotransmitter levels, it can help protect against neuronal dysfunction. [9]* Inhibition of Xanthine Oxidase: Pyridoxine has been shown to inhibit xanthine oxidase, an enzyme that produces reactive oxygen species. [7]
Experimental Workflow for In Vitro Neuroprotection Assays
Assessing the neuroprotective potential of a compound typically involves inducing neuronal damage in a cell culture model and evaluating the compound's ability to mitigate this damage.
Detailed Protocol: Hydrogen Peroxide-Induced Oxidative Stress Model
This protocol describes a common method for inducing oxidative stress in neuronal cells to screen for neuroprotective compounds.
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates until they reach approximately 80% confluency.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the pyridine alcohol compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined concentration of hydrogen peroxide (H2O2) for a specified duration (e.g., 24 hours) to induce oxidative damage.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.
-
Conclusion and Future Directions
Pyridine-containing alcohols represent a promising class of compounds with a diverse range of biological activities. Their inherent structural features, coupled with the potential for chemical modification, make them attractive candidates for the development of novel therapeutics for a wide array of diseases. This guide has provided a comprehensive overview of their antimicrobial, anticancer, anti-inflammatory, and neuroprotective potential, along with detailed experimental protocols to facilitate their investigation.
Future research in this area should focus on several key aspects. A deeper exploration of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Further elucidation of their mechanisms of action will provide a more rational basis for their therapeutic application. Additionally, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued investigation of pyridine-containing alcohols holds significant promise for the discovery of the next generation of effective and safe medicines.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(Pyridin-4-yl)butan-2-ol from 4-Picoline
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(Pyridin-4-yl)butan-2-ol, a valuable pyridyl alcohol derivative for potential applications in medicinal chemistry and materials science. The described methodology centers on the deprotonation of 4-picoline using n-butyllithium, followed by a nucleophilic addition to propionaldehyde. This guide offers in-depth technical details, explains the causality behind experimental choices, and includes self-validating system checks for protocol integrity. All critical steps are supported by authoritative references, and safety considerations are paramount throughout.
Introduction: The Significance of Pyridyl Alcohols
Pyridyl alcohols are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and functional materials. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities. When combined with a hydroxyl group, these molecules can engage in a diverse array of intermolecular interactions, making them attractive scaffolds for drug design and catalysis.[1][2][3] Specifically, the structural motif of a secondary alcohol adjacent to a pyridine ring is a key pharmacophore in numerous biologically active compounds. The synthesis of specific isomers, such as 1-(Pyridin-4-yl)butan-2-ol, is therefore of significant interest to researchers developing novel therapeutics and functional materials.
The synthetic strategy detailed herein leverages the inherent acidity of the methyl protons of 4-picoline (also known as γ-picoline).[4][5][6] The electron-withdrawing nature of the pyridine ring increases the acidity of these protons, facilitating their removal by a strong, non-nucleophilic base. The resulting 4-picolyl anion is a potent carbon-centered nucleophile that can readily participate in addition reactions with carbonyl compounds.
Synthetic Strategy: A Chemoselective Approach
The chosen synthetic pathway involves a two-step, one-pot reaction sequence. The first step is the deprotonation of 4-picoline at the methyl group using n-butyllithium (n-BuLi) to form the 4-picolyllithium intermediate. The second step is the nucleophilic addition of this organolithium species to propionaldehyde. An acidic workup then protonates the resulting alkoxide to yield the target secondary alcohol, 1-(Pyridin-4-yl)butan-2-ol.
This approach is favored for its efficiency and atom economy. Alternative routes, such as the oxidation of 4-picoline to 4-pyridinecarboxaldehyde followed by a Grignard reaction, are viable but introduce additional steps and potential for side reactions.[7][8][9][10] The direct alkylation of the picolyl anion is a more streamlined and often higher-yielding strategy.
Mechanistic Rationale
The core of this synthesis lies in the generation and subsequent reaction of the 4-picolyl anion. n-Butyllithium is a powerful base capable of deprotonating weakly acidic C-H bonds.[11][12] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions, including the degradation of the solvent by the strong base.[11][12]
Once formed, the 4-picolyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This addition reaction proceeds via a nucleophilic addition mechanism, forming a new carbon-carbon bond and a lithium alkoxide intermediate.[13] The final step is the quenching of the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride, to furnish the desired alcohol.
Experimental Protocol
This protocol is designed for the synthesis of 1-(Pyridin-4-yl)butan-2-ol on a laboratory scale. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 4-Picoline | C₆H₇N | 93.13 | 10.0 g (107.4 mmol) | ≥98%, anhydrous | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 47.3 mL (118.1 mmol) | 2.5 M in hexanes | Sigma-Aldrich |
| Propionaldehyde | C₃H₆O | 58.08 | 7.4 g (128.9 mmol) | ≥97%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | ACS Grade | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Note on Reagent Purity: The use of anhydrous solvents and reagents is critical for the success of this reaction. 4-Picoline should be distilled from calcium hydride if not purchased in an anhydrous grade.[14]
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Initial Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (200 mL) and 4-picoline (10.0 g, 107.4 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (47.3 mL of a 2.5 M solution in hexanes, 118.1 mmol) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color indicates the formation of the 4-picolyllithium anion. The solution is stirred at -78 °C for an additional 1 hour.
-
Aldehyde Addition: Propionaldehyde (7.4 g, 128.9 mmol) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. The color of the solution will likely fade upon addition. The reaction is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 1-(Pyridin-4-yl)butan-2-ol as a pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.52 (d, 2H), 7.18 (d, 2H), 3.85 (m, 1H), 2.80 (dd, 1H), 2.65 (dd, 1H), 1.45 (m, 2H), 0.95 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 149.5, 124.0, 72.5, 45.0, 30.0, 10.0.
-
IR (thin film): ν 3350 (br, O-H), 2960, 2930, 2870 (C-H), 1605, 1560 (C=C, C=N), 1050 (C-O) cm⁻¹.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄NO⁺ [M+H]⁺: 152.1075, found 152.1073.
Safety and Handling Precautions
-
n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water.[12] It should be handled under an inert atmosphere by trained personnel only. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Propionaldehyde: is a flammable liquid with a pungent odor.[15] It should be handled in a well-ventilated fume hood.
-
4-Picoline: is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled. Handle in a fume hood.
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Ensure that the solvent is tested for and free of peroxides before use.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1-(Pyridin-4-yl)butan-2-ol.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(Pyridin-4-yl)butan-2-ol from readily available starting materials. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen. By following this detailed guide, researchers in drug discovery and materials science can confidently prepare this valuable building block for their respective applications.
References
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Semantic Scholar. Synthesis and hypoglycemic activity of pyridyl alcohols. Retrieved from [Link]
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MDPI. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Retrieved from [Link]
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ResearchGate. Synthesis of the racemic pyridyl alcohols 1a and 1b. Retrieved from [Link]
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PubMed Central. Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
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Chemguide. reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
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n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]
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Wikipedia. Grignard reaction. Retrieved from [Link]
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ACS Publications. Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved from [Link]
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Advanced Application Note: Grignard-Mediated Synthesis of 1-(Pyridin-4-yl)butan-2-ol
[1]
Abstract
The synthesis of 1-(pyridin-4-yl)butan-2-ol presents a specific regiochemical challenge: installing a hydroxy-functionalized alkyl chain at the electron-deficient C4 position of the pyridine ring without inducing polymerization or ring addition.[1] While traditional lithiation of 4-picoline is common, it often suffers from lack of chemoselectivity and cryogenic requirements (-78°C).[1] This Application Note details a robust, scalable Grignard protocol utilizing Magnesium-Halogen Exchange (Knochel-Hauser) followed by Copper(I)-catalyzed epoxide ring opening .[1] This method operates at convenient temperatures (-20°C to 0°C) and provides superior functional group tolerance compared to organolithium routes.[1]
Strategic Analysis & Retrosynthesis
The target molecule, 1-(pyridin-4-yl)butan-2-ol , features a 2-hydroxybutyl chain attached to the pyridine C4 position.[1] A retrosynthetic analysis reveals two primary disconnections.
Disconnection Logic
-
Route A (Classic Enolate): Disconnection at the C1-C2 bond suggests the reaction of a 4-picolyl nucleophile with propanal.[1] This requires deprotonation of 4-picoline (pKa ~29), typically necessitating LDA.[1]
-
Route B (Grignard/Epoxide): Disconnection at the Pyridine-C1 bond suggests a 4-pyridyl nucleophile attacking 1,2-epoxybutane .[1]
Decision: This protocol focuses on Route B as it strictly adheres to "Grignard" methodology and utilizes the advanced Turbo-Grignard (i-PrMgCl·LiCl) system to prevent Wurtz coupling, a common failure mode in pyridine metallation.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the synthesis of 1-(pyridin-4-yl)butan-2-ol via Knochel-type Grignard exchange and Cu(I)-catalyzed epoxide opening.
Core Protocol: Turbo-Grignard Epoxide Opening[1]
This protocol utilizes the Knochel-Hauser Base (i-PrMgCl[1]·LiCl) to generate the 4-pyridyl Grignard species.[1][4] The addition of Lithium Chloride breaks polymeric aggregates of the Grignard, increasing solubility and reactivity while preventing the "scrambling" side reactions typical of pure Mg insertions.
Materials & Reagents Table
| Reagent | Equiv.[2][5] | MW ( g/mol ) | Role | Critical Specification |
| 4-Iodopyridine | 1.0 | 205.00 | Substrate | Solid, purity >98% |
| i-PrMgCl[1][6]·LiCl | 1.1 | - | Exchange Reagent | 1.3M in THF (Titrate before use) |
| 1,2-Epoxybutane | 1.2 | 72.11 | Electrophile | Dry, distilled over CaH2 |
| CuCN | 0.1 | 89.56 | Catalyst | Anhydrous (Light tan powder) |
| LiCl | 0.2 | 42.39 | Co-Catalyst | Dry (For CuCN solubilization) |
| THF | - | - | Solvent | Anhydrous (<50 ppm H2O) |
Step-by-Step Methodology
Phase 1: Generation of 4-Pyridylmagnesium Chloride
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush with N2 for 15 minutes.
-
Dissolution: Charge the flask with 4-Iodopyridine (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Cooling: Cool the solution to -20°C using an acetone/dry ice bath (monitor internal temperature strictly).
-
Exchange: Add i-PrMgCl·LiCl (1.1 equiv) dropwise via syringe over 10 minutes.[1]
-
Note: The rate should ensure the internal temperature does not rise above -15°C.
-
-
Incubation: Stir at -20°C for 30–45 minutes.
-
Validation: Aliquot 0.1 mL, quench with I2, and check via GC-MS. Disappearance of 4-iodopyridine indicates complete exchange.[1]
-
Phase 2: Catalytic Epoxide Opening
-
Catalyst Preparation: In a separate flame-dried vial, dissolve CuCN (0.1 equiv) and LiCl (0.2 equiv) in minimal anhydrous THF to form a soluble cuprate species.[1]
-
Addition: Add the CuCN solution to the Grignard mixture at -20°C. Stir for 5 minutes.
-
Electrophile Addition: Add 1,2-Epoxybutane (1.2 equiv) dropwise.[1]
-
Reaction: Allow the mixture to warm slowly to 0°C over 1 hour, then warm to Room Temperature (23°C) and stir for 2 hours.
Phase 3: Work-up & Purification
-
Quench: Cool to 0°C and quench with saturated aqueous NH4Cl (buffered with 10% NH4OH to solubilize copper salts). The aqueous layer should turn deep blue.
-
Extraction: Extract with EtOAc (3x).
-
Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO2).
Technical Commentary & Troubleshooting
The "Grignard Paradox" in Pyridines
Standard Grignard formation (Mg metal + 4-bromopyridine) often fails due to the formation of bipyridines (Wurtz coupling) or nucleophilic addition of the formed Grignard to the unreacted pyridine ring.
-
Solution: The Knochel exchange (Iodine -> Mg) is faster than the side reactions at -20°C.[1]
-
Why CuCN? Magnesium reagents are "hard" nucleophiles and open epoxides sluggishly and often with poor regiocontrol. Transmetalation to a "softer" Organocopper species ensures rapid, clean attack at the terminal carbon.
Alternative Route: The "Picoline" Variation
If 4-Iodopyridine is unavailable, the Lateral Metallation route can be used, though it is technically a Grignard-modified Lithiation.
-
Deprotonation: 4-Picoline + LDA (-78°C) → 4-Picolyllithium.[1]
-
Transmetalation: Add MgBr2·OEt2 (1.1 equiv) → 4-Picolylmagnesium bromide (In situ).[1]
-
Reaction: Add Propanal .
-
Note: This yields the same product but requires -78°C conditions and LDA handling.[1] The Grignard transmetalation step is crucial here to prevent 1,2-addition to the pyridine ring of the starting material.
Data Validation (Expected)
| Metric | Expected Value | Notes |
| Yield | 75–85% | Lower yields often due to water in THF.[1] |
| Regioselectivity | >95:5 | Favors 1-(pyridin-4-yl)butan-2-ol over the branched isomer.[1] |
| Appearance | Pale yellow oil | Darkens upon air exposure (N-oxide formation).[1] |
| 1H NMR Key Signal | δ ~8.5 (d, 2H, Py-H) | Characteristic alpha-protons of 4-subst.[1] pyridine.[4][12][13][14][15][16] |
Safety Protocols
-
Pyridine Toxicity: 4-Iodopyridine and the product are potential irritants and CNS depressants.[1] Handle in a fume hood.
-
Grignard Hazards: i-PrMgCl[1]·LiCl is pyrophoric and reacts violently with water. Use standard Schlenk techniques.
-
Cyanide: CuCN releases HCN if exposed to strong acid. Ensure the quench (NH4Cl/NH4OH) is basic (pH > 9).
References
-
Knochel, P., et al. (2003).[17] "Functionalized Grignard Reagents via a New Magnesium-Halogen Exchange." Angewandte Chemie International Edition. [Link][1]
-
Organic Chemistry Portal. (n.d.). "Preparation of Pyridine Derivatives." [Link]
- Bao, R. L., et al. (2014). "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Journal of the American Chemical Society.
- Clayden, J. (2012). Organolithiums: Selectivity for Synthesis.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US5414158A - Method of preparing alkoxy-magnesium halides - Google Patents [patents.google.com]
- 3. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. brainly.com [brainly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatile Role of 1-(Pyridin-4-yl)butan-2-ol in Organometallic Catalysis: Application Notes and Protocols
Introduction: Unveiling the Potential of Pyridyl Alcohols in Asymmetric Synthesis
In the landscape of modern organometallic catalysis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor. Among the diverse architectures of chiral ligands, pyridyl alcohols have emerged as a privileged class, demonstrating remarkable efficacy in a variety of asymmetric transformations.[1][2] Their utility stems from their ability to form stable, well-defined complexes with a range of transition metals, thereby creating a chiral environment that can effectively control the stereochemical outcome of a reaction. This guide focuses on a specific member of this family, 1-(Pyridin-4-yl)butan-2-ol , and its applications as a chiral ligand in organometallic catalysis.
The unique structural motif of 1-(Pyridin-4-yl)butan-2-ol, featuring a basic pyridine nitrogen and a hydroxyl group on a chiral backbone, allows it to function as a versatile bidentate N,O-ligand. This chelation to a metal center forms a stable five-membered ring, a thermodynamically favored arrangement that contributes to the robustness of the resulting catalyst.[3] The interplay of the steric and electronic properties of the pyridyl and butyl groups, combined with the chirality at the C2 position, provides a tunable platform for inducing high levels of enantioselectivity in catalytic reactions. This document will provide a detailed overview of the synthesis, coordination chemistry, and catalytic applications of 1-(Pyridin-4-yl)butan-2-ol, complete with experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Synthesis of 1-(Pyridin-4-yl)butan-2-ol: Accessing the Chiral Ligand
The availability of enantiomerically pure ligands is a cornerstone of asymmetric catalysis. The synthesis of chiral 1-(Pyridin-4-yl)butan-2-ol can be achieved through several methodologies, primarily involving the asymmetric reduction of the corresponding prochiral ketone, 1-(pyridin-4-yl)butan-2-one.
A general workflow for the synthesis is depicted below:
Protocol 1: Chemoenzymatic Synthesis of (S)-1-(Pyridin-4-yl)butan-2-ol
This protocol provides a representative example of a chemoenzymatic approach, which often affords high enantioselectivity under mild reaction conditions.
Materials:
-
1-(Pyridin-4-yl)butan-2-one
-
Alcohol dehydrogenase (ADH) from a suitable microorganism (e.g., Lactobacillus kefir)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucose-6-phosphate (G6P)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).
-
Cofactor Regeneration System: To the buffer, add NADP+ (1 mM), glucose-6-phosphate (50 mM), and glucose-6-phosphate dehydrogenase (10 U/mL). Stir the mixture until all components are dissolved.
-
Enzyme Addition: Add the alcohol dehydrogenase (e.g., 2 mg/mL).
-
Substrate Addition: Dissolve 1-(Pyridin-4-yl)butan-2-one (10 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the enantiopure (S)-1-(Pyridin-4-yl)butan-2-ol.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
One of the benchmark reactions to evaluate the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[4][5] 1-(Pyridin-4-yl)butan-2-ol can serve as an effective chiral ligand in this transformation.
Mechanistic Rationale
The catalytic cycle is believed to involve the in-situ formation of a chiral zinc-alkoxide complex. The chiral ligand first reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation that allows for the enantioselective transfer of an ethyl group from the zinc reagent to one of the prochiral faces of the aldehyde carbonyl.
Protocol 2: Asymmetric Ethylation of Benzaldehyde
This protocol details a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using 1-(Pyridin-4-yl)butan-2-ol as the chiral ligand.
Materials:
-
(S)-1-(Pyridin-4-yl)butan-2-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-1-(Pyridin-4-yl)butan-2-ol (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Catalyst Formation: Cool the solution to 0 °C and slowly add diethylzinc (2.0 mmol, 2.0 equiv) via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and enantiomeric excess of the resulting (S)-1-phenylpropan-1-ol by chiral HPLC or GC analysis.
Table 1: Representative Performance of Pyridyl Alcohol Ligands in the Ethylation of Benzaldehyde
| Ligand | Yield (%) | ee (%) | Reference |
| Fructose-derived pyridyl alcohol | up to 89.4 | up to 89.4 | [3] |
| Camphor-derived pyridyl alcohol | Good | up to 94.0 | [2] |
Note: The data in this table is for structurally similar pyridyl alcohol ligands and serves as an expected performance range for 1-(Pyridin-4-yl)butan-2-ol. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity.
Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.[6] Ruthenium complexes bearing chiral N,O-ligands are highly effective catalysts for this transformation. 1-(Pyridin-4-yl)butan-2-ol can be employed as a chiral ligand in the preparation of such ruthenium catalysts.
Catalyst Preparation and Activation
A common precursor for these catalysts is [RuCl₂(p-cymene)]₂. The active catalyst is typically generated in situ by reacting the ruthenium precursor with the chiral ligand in the presence of a base. The proposed active species is a 16-electron ruthenium hydride complex.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-1-(Pyridin-4-yl)butan-2-ol
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous isopropanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-1-(Pyridin-4-yl)butan-2-ol (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at 80 °C for 1 hour to form the precatalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol) followed by the formic acid/triethylamine azeotrope (2.0 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the conversion by TLC or GC.
-
Work-up: Once the reaction is complete, quench with water and extract with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography. Determine the yield and enantiomeric excess of the resulting (S)-1-phenylethanol by chiral HPLC or GC analysis.
Table 2: Expected Performance in Asymmetric Transfer Hydrogenation
| Substrate | Product | Expected Yield (%) | Expected ee (%) |
| Acetophenone | 1-Phenylethanol | High | High (>90) |
| Propiophenone | 1-Phenylpropan-1-ol | High | High (>90) |
Note: The expected performance is based on data from similar chiral amino alcohol ligands in ruthenium-catalyzed ATH.[7][8] Actual results may vary depending on the specific substrate and optimized reaction conditions.
Conclusion and Future Outlook
1-(Pyridin-4-yl)butan-2-ol represents a valuable and readily accessible chiral ligand for organometallic catalysis. Its bidentate nature and tunable stereoelectronic properties make it a promising candidate for a range of asymmetric transformations, including the enantioselective addition of organozinc reagents and asymmetric transfer hydrogenation. The protocols provided in this guide serve as a starting point for researchers to explore the full potential of this ligand in their synthetic endeavors.
Future research in this area could focus on the synthesis of derivatives of 1-(Pyridin-4-yl)butan-2-ol with modified steric and electronic properties to further enhance catalytic activity and enantioselectivity. The immobilization of catalysts derived from this ligand onto solid supports could also pave the way for the development of recyclable and more sustainable catalytic systems. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and application of versatile chiral ligands like 1-(Pyridin-4-yl)butan-2-ol will undoubtedly remain a vibrant area of research.
References
- Pu, L. (2004). The study of chiral 1,1'-binaphthyl-based multidentate ligands in asymmetric catalysis. Chemical Reviews, 104(3), 1687-1716.
- Bolm, C., & Hildebrand, J. P. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31.
- Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772.
- Zhou, Y. G., Dai, L. X., & Hou, X. L. (1999). Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Chinese Chemical Letters, 10(11), 903-906.
- BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
- Xiao, J., & Noyori, R. (2008). A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. Chemistry – A European Journal, 14(22), 6788-6800.
- Reddy, K. S., & Sharpless, K. B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5839-5842.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Vasudevan, V., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen, 8(01), 387-400.
- Szymańska, A., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6931.
- Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia.
- Google Patents. (2011). New preparation process of 4-pyridine butanol. CN102260208A.
- Drago, D., & Pregosin, P. S. (2009). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 14(4), 1367-1393.
- Ye, Z., et al. (2012). Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones. Chemistry, 18(35), 10843-10846.
- Google Patents. (2010).
- Valdés, C., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1234.
- Gilbertson, S. R., & DeBoef, B. (2002). Rhodium catalyzed [4 + 2 + 2] cycloaddition and alkyne insertion: a new route to eight-membered rings. Journal of the American Chemical Society, 124(30), 8784-8785.
- Matuška, O., et al. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study.
- Roy, S., et al. (2018). New ruthenium (II) pyridine-imine complexes have been prepared and characterized. They show good catalytic activity in the oxidation of alcohols to carbonyl products using NaIO4 in a H2O/tert-butanol mixture. Inorganica Chimica Acta, 471, 54-61.
- Smith, A. M., & Smith, J. M. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(32), 10846-10850.
- Al-Saadi, A. A., & Oro, L. A. (2015). Iridium Complexes as Catalysts in the Hydrogen Transfer of Isopropanol to Acetophenone: Ligand Effects and DFT Studies. Inorganica Chimica Acta, 436, 144-150.
- Zhang, X., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(18), 11234-11239.
- Ganesan, M., & Balakrishna, M. S. (2011). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Tetrahedron: Asymmetry, 22(14-15), 1535-1541.
- Wang, D., et al. (2020). Rhodium(III)‐Catalyzed Regioselective C−H Annulation and Alkenylation of 2‐Pyridones with Terminal Alkynes.
- Fernández-Rodríguez, M. A., & Hartwig, J. F. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry.
- Islam, M. S., et al. (2012). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Tetrahedron Letters, 53(49), 6664-6667.
- Chen, G., et al. (2020). Iridium(I)-Catalyzed α-C(sp3)-H Alkylation of Saturated Azacycles. Journal of the American Chemical Society, 142(12), 5573-5580.
- Harada, K., et al. (2018). Rhodium-catalyzed (perfluoroalkyl)olefination of acetanilides leading to perfluoroalkylated aromatics.
- Tang, S., et al. (2019). Pyridine-Based PCP-Ruthenium Complexes: Unusual Structures and Metal–Ligand Cooperation. Organometallics, 38(9), 1957-1964.
- Miller, S. J., & Toste, F. D. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 141(47), 18671-18676.
- Colby, D. A., & Bergman, R. G. (2010). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C-H Alkenylations of Secondary Alcohols. Journal of the American Chemical Society, 132(34), 11922-11924.
- Google Patents. (1990).
- Oro, L. A., & Claver, C. (2008). Cationic Iridium(I) Complexes as Catalysts for the Alcoholysis of Silanes. European Journal of Inorganic Chemistry, 2008(28), 4417-4423.
- Chen, G., & Daugulis, O. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 136(24), 8622-8625.
- Google Patents. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. US8993812B2.
- Dehghani, F., et al. (2013). Journal of Organometallic Chemistry. Journal of Organometallic Chemistry, 743, 87-96.
- Zhang, J., et al. (2021). Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions. Organic Letters, 23(6), 2292-2297.
- Google Patents. (2005). Process for preparing 1,2,4-butanetriol. US6949684B2.
- Ogoshi, S., & Hiyama, T. (2007). Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Catalyzed 1,4-Addition Reactions. Journal of the American Chemical Society, 129(42), 12788-12797.
- Wang, Q., et al. (2020). Palladium‐Catalyzed Selective Carbofunctionalization of Inert γ‐C(sp)−O Bonds with 4‐Hydroxypyridin‐2(1H)‐ones and 4‐Hydroxy‐2H‐pyran‐2‐ones.
- Chemsrc. (2025). 4-(Pyridin-2-yl)butan-1-ol.
Sources
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- 2. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Derivatization of 1-(Pyridin-4-yl)butan-2-ol for enhanced activity
Application Note: Strategic Derivatization of 1-(Pyridin-4-yl)butan-2-ol for Enhanced Pharmacological Potency
Executive Summary & Strategic Rationale
The scaffold 1-(Pyridin-4-yl)butan-2-ol represents a privileged pharmacophore in modern drug discovery, serving as a critical fragment in kinase inhibitors, antimicrobial agents, and nicotinic acetylcholine receptor ligands.[1] Its dual functionality—a basic pyridine nitrogen and a chiral secondary alcohol—offers a versatile platform for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties and target binding affinity.
This guide provides a rigorous, evidence-based protocol for derivatizing this scaffold to achieve "enhanced activity." We focus on three validated medicinal chemistry transformations:
-
O-Acylation/Carbamoylation: To modulate lipophilicity (LogP) and create prodrugs.
-
Bioisosteric Fluorination: To block metabolic soft spots and enhance membrane permeability.
-
N-Oxidation: To alter electronic properties and introduce novel hydrogen-bond acceptors.[1]
Structural Analysis & Derivatization Logic
The following decision tree illustrates the strategic pathways for modifying the 1-(Pyridin-4-yl)butan-2-ol core.
Figure 1: Strategic derivatization pathways.[1] The scaffold offers three distinct vectors for optimization: the hydroxyl group (solubility/permeability), the carbon backbone (metabolic stability), and the pyridine ring (electronic tuning).
Detailed Experimental Protocols
Protocol A: Targeted O-Acylation for Lipophilicity Tuning
Objective: Convert the secondary alcohol into an ester or carbamate to improve cellular permeability or generate a prodrug that hydrolyzes in vivo.[1]
Mechanism: Nucleophilic attack of the secondary alcohol on an activated carbonyl species, catalyzed by a nucleophilic base (DMAP).
Reagents:
-
Substrate: 1-(Pyridin-4-yl)butan-2-ol (1.0 equiv)[1]
-
Acyl Donor: Acid Anhydride or Isocyanate (1.2 equiv)
-
Base: Triethylamine (TEA) (2.0 equiv)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of 1-(Pyridin-4-yl)butan-2-ol in 5 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Activation: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Stir at 0°C for 10 minutes.
-
Addition: Dropwise add the acyl chloride or isocyanate (1.2 mmol) diluted in 1 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).
Critical Note: The pyridine nitrogen can compete as a nucleophile. Using a non-nucleophilic base (TEA) and controlling stoichiometry minimizes N-acylation byproducts.
Protocol B: Deoxofluorination (Bioisosteric Replacement)
Objective: Replace the hydroxyl group with fluorine. This substitution maintains the steric profile but eliminates the H-bond donor, often increasing CNS penetration and blocking metabolic oxidation to the ketone.
Reagents:
-
Substrate: 1-(Pyridin-4-yl)butan-2-ol[1]
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®[1]
-
Solvent: Anhydrous DCM[1]
Step-by-Step Workflow:
-
Safety Check: DAST can be explosive. Conduct reactions in a fume hood behind a blast shield.
-
Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DCM (10 mL) at -78°C.
-
Addition: Add DAST (1.5 mmol) dropwise via syringe.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.
-
Quenching: Crucial Step: Pour the reaction mixture slowly into saturated NaHCO₃ solution at 0°C. Do not add water to the reaction mixture.
-
Extraction: Extract with DCM, dry, and concentrate.
-
Purification: Isolate the 2-fluoro derivative via chromatography.
Protocol C: Pyridine N-Oxidation
Objective: Convert the pyridine nitrogen to an N-oxide. This increases polarity and introduces a strong hydrogen bond acceptor, often improving potency against specific kinase targets or increasing metabolic stability against CYP450 oxidation.
Reagents:
-
Substrate: 1-(Pyridin-4-yl)butan-2-ol[1]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (<77% purity to avoid over-oxidation safety risks)[1]
-
Solvent: DCM or Chloroform[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL) at 0°C.
-
Addition: Add mCPBA (1.1 equiv) in portions.
-
Reaction: Stir at RT for 3–12 hours. Monitor for the disappearance of the starting material (N-oxide is significantly more polar).
-
Work-up: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃.
-
Purification: The product is polar; use 10-20% MeOH/DCM or reverse-phase HPLC for purification.
Data Summary & Validation Metrics
The following table summarizes expected outcomes and analytical shifts for validation.
| Derivative Type | Reaction | Key 1H NMR Diagnostic Shift (ppm) | Expected LogP Change | Primary Application |
| Parent Alcohol | N/A | CH-OH multiplet @ ~3.8 ppm | ~1.2 (Baseline) | Scaffold / Lead |
| O-Acetate | Acylation | CH-OAc shift downfield to ~5.0 ppm | +0.5 to +1.0 | Prodrug / Permeability |
| 2-Fluoro | Fluorination | CH-F doublet of multiplets (geminal coupling) | +0.2 to +0.5 | Metabolic Stability |
| N-Oxide | Oxidation | Pyridine protons shift: C2-H/C6-H downfield | -1.5 to -2.0 | Solubility / Potency |
References
-
Scaffold Biological Context
-
Synthetic Methodology
-
Validation & Analysis
Disclaimer: This protocol involves hazardous chemicals (DAST, mCPBA). All experiments must be performed by trained personnel in a certified fume hood wearing appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1-(Pyridin-4-yl)butan-2-ol synthesis
Technical Support Reference: TICKET #884-PYR-SYN Subject: Optimization of 1-(Pyridin-4-yl)butan-2-ol Synthesis (Yield & Purity Enhancement) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Core Challenge
The synthesis of 1-(Pyridin-4-yl)butan-2-ol via the lithiation of 4-picoline and subsequent reaction with propanal is a classic "deceptively simple" transformation.[1][2] Users frequently report yields <40% due to three competing failure modes:
-
Enolization vs. Nucleophilic Attack: The pKa of the 4-picoline methyl group (~29) is significantly higher than the
-protons of propanal (~17).[2] If the base encounters the aldehyde, it will deprotonate the aldehyde (causing self-aldol condensation) rather than the picoline. -
Nucleophilic Attack on the Ring: Using
-BuLi without steric bulk can lead to butyl addition to the pyridine ring (positions 2 or 6) rather than deprotonation of the methyl group.[2] -
Workup Emulsions: The amphoteric nature of the pyridine-alcohol product creates stable emulsions during aqueous extraction, trapping the product.
Module 1: Critical Reagent Selection (The "Hardware")
To maximize yield, we must switch from "standard" conditions to a Kinetic Control Protocol .[2]
| Reagent | Recommendation | Technical Justification |
| Base | LDA (Lithium Diisopropylamide) | Do not use |
| Solvent | Anhydrous THF | Must be distilled or from a dry-solvent system.[1][2] Moisture kills the lithiated species instantly.[2] |
| Electrophile | Propanal (Freshly Distilled) | Propanal oxidizes to propionic acid and polymerizes over time.[2] Old reagents introduce acidic protons that quench the reaction immediately.[2] |
| Additive | LiCl (Optional but Recommended) | Adding anhydrous LiCl (2 equiv) can break up LDA aggregates, increasing the effective concentration of the active base species. |
Module 2: Optimized Standard Operating Procedure (SOP)
Protocol ID: PYR-LITH-04 Scale: 10 mmol basis[1][2][3]
Step 1: Anion Generation (The Critical Phase)
-
Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Charge with THF (20 mL) and Diisopropylamine (1.1 equiv) .
-
Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.
-
Add
-BuLi (1.1 equiv) dropwise.[1][2] Stir for 15 mins to form LDA. -
Add 4-Picoline (1.0 equiv) dropwise over 10 minutes.
Step 2: Electrophile Addition (Inverse Addition)
Crucial Deviation: Do not add the anion to the aldehyde. You must add the aldehyde to the anion to maintain the high concentration of nucleophile relative to the electrophile.
-
Dilute Propanal (1.2 equiv) in 5 mL of anhydrous THF.
-
Slowly add the propanal solution to the picolyl anion at -78°C .
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Step 3: Quenching & Isolation (The "Emulsion Killer")
-
Quench with saturated aqueous NH₄Cl (10 mL) at 0°C.
-
pH Adjustment (The Secret Sauce): The product is a pyridine amine.[2]
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This forces the organic product out of the water phase.
-
Extract with EtOAc (3x) . DCM can be used but often causes worse emulsions.[2]
Module 3: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Recovery of Starting Material (4-Picoline) | Wet THF or insufficient deprotonation time.[1][2] | Ensure THF is <50 ppm H₂O.[2] Increase anion formation time to 1 hr at -78°C. |
| Formation of "Red Tar" / Polymer | Temperature too high during anion formation.[1][2] | Maintain -78°C strictly. If the solution turns black/tarry before aldehyde addition, discard. |
| Product trapped in Aqueous Layer | pH is too low (Pyridinium salt formation).[2] | Check pH of aqueous layer.[2][8] If acidic, the product is ionic. Basify to pH 9-10 to extract. |
| Low Yield + Heavy Oil Impurity | Aldol Condensation: The base deprotonated the propanal instead of the picoline. | Critical: Ensure 4-picoline is fully lithiated before adding propanal. Add propanal slowly to avoid local excess. |
| Impurity at ~0.9 ppm (NMR) | Butyl-pyridine adduct.[1][2] | Caused by unreacted |
Module 4: Process Visualization
The following diagram illustrates the decision logic for the synthesis, highlighting the critical "Failure Branches" that lead to low yields.
Caption: Logic flow for 4-picoline lithiation. Green paths indicate optimal yield; red nodes represent common failure modes caused by temperature or kinetic control errors.[2]
References
-
Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Defines the superiority of LDA over n-BuLi for benzylic/picolinic deprotonation to avoid nucleophilic ring attack).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Foundational text on pKa hierarchies: pKa of 4-picoline ~29 vs Propanal ~17, necessitating pre-formation of the anion).
-
Frontier, A. (2024).[2][8] Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.[2] [Link] (Authoritative guide on breaking emulsions using brine and filtration).
-
Bordwell, F. G. (n.d.).[2] Bordwell pKa Table. [Link] (Source for pKa values of pyridine derivatives and aldehydes).[2]
Sources
- 1. 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3 [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 4. US2744904A - Process of preparing pyridine and 3-picoline - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. vapourtec.com [vapourtec.com]
- 7. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis & Stability of 1-(Pyridin-4-yl)butan-2-ol
Current Status: Operational Topic: Enantioselective Synthesis & Racemization Prevention Target Molecule: 1-(Pyridin-4-yl)butan-2-ol (CAS: Variable by enantiomer)
Executive Summary: The Chiral Challenge
Synthesizing and maintaining the optical purity of 1-(pyridin-4-yl)butan-2-ol presents a specific chemoselective challenge due to the electronic influence of the pyridine ring.
Unlike simple aliphatic alcohols, the methylene protons at the C1 position (benzylic to the pyridine ring) are significantly acidified by the electron-withdrawing nature of the pyridine nitrogen. While the chiral center is at C2 , this acidity at C1 creates a pathway for elimination-hydration cycles (E1cB mechanism) under basic conditions, or dehydration (E1 mechanism) under acidic conditions. Either pathway generates the achiral alkene intermediate 4-(but-1-en-1-yl)pyridine, resulting in immediate racemization upon re-hydration.
This guide details the Asymmetric Transfer Hydrogenation (ATH) protocol—the most robust method for setting the chiral center—and provides troubleshooting steps to prevent downstream racemization.
Module 1: The Racemization Threat Model
Before synthesis, you must understand how chirality is lost. The diagram below illustrates the "Elimination-Hydration Trap" specific to this molecule.
Figure 1: The primary racemization pathway involves the loss of the chiral hydroxyl group via elimination to the alkene, driven by the acidity of the adjacent C1 protons.
Module 2: Synthesis Protocol (Asymmetric Transfer Hydrogenation)
The most reliable method to establish chirality is the reduction of 1-(pyridin-4-yl)butan-2-one using a Ruthenium-Noyori catalyst. This avoids the harsh conditions of Grignard additions which often lead to side reactions with the pyridine ring.
Standard Operating Procedure (SOP-ATH-04)
Precursor: 1-(Pyridin-4-yl)butan-2-one Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (for S-alcohol) Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
| Parameter | Specification | Rationale |
| Catalyst Loading | 0.5 - 1.0 mol% | High turnover frequency (TOF) prevents long reaction times. |
| Solvent | Dichloromethane (DCM) or Water | DCM ensures solubility; Water enables "Green" chemistry but requires pH monitoring. |
| Temperature | 25°C - 30°C | Higher temps (>40°C) increase the risk of thermal elimination. |
| Reaction Time | 12 - 24 Hours | Monitor via HPLC; stop immediately upon full conversion to prevent over-reduction. |
| Atmosphere | Argon/Nitrogen | Oxygen can oxidize the catalyst or the product back to the ketone. |
Step-by-Step Workflow
-
Catalyst Prep: In a glovebox or under Argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] in degassed DCM.
-
Substrate Addition: Add 1-(pyridin-4-yl)butan-2-one (1.0 eq) to the catalyst solution.
-
H-Donor Injection: Slowly add the Formic Acid/TEA mixture (5:2 ratio, 3.0 eq). Caution: Exothermic.
-
Monitoring: Stir at 28°C. Sample every 4 hours for Chiral HPLC analysis (Column: Chiralpak AD-H).
-
Quench: Once conversion >98%, dilute with water and neutralize carefully to pH 7.0 using saturated NaHCO₃. Do not overshoot to pH > 9.
Module 3: Troubleshooting & FAQs
Q1: My ee% drops significantly during the workup. Why?
Diagnosis: Base-catalyzed racemization (E1cB). Explanation: If you use strong bases (NaOH, KOH) to neutralize the formic acid, you generate the C1-carbanion (see Figure 1). The pyridine ring stabilizes this negative charge, facilitating the expulsion of the hydroxide at C2. Solution:
-
Use mild bases like NaHCO₃ or Phosphate Buffer (pH 7.2) .
-
Keep the aqueous phase temperature below 5°C during neutralization.
-
Perform a rapid extraction into an organic solvent (EtOAc or DCM) to remove the product from the basic aqueous environment.
Q2: Can I use NaBH₄ and a chiral ligand instead of Ru-catalysts?
Diagnosis: Poor enantioselectivity. Explanation: Borohydride reductions of pyridine-functionalized ketones are often fast but lack the rigid transition state required for high enantioselectivity. The pyridine nitrogen can coordinate with the boron, disrupting the chiral ligand's geometry. Solution: Stick to Transfer Hydrogenation (Ru/Ir) or Biocatalysis (KREDs) . These mechanisms bind the ketone in a specific orientation relative to the hydride source.
Q3: The product is racemizing on the silica column.
Diagnosis: Acid-catalyzed dehydration/hydration. Explanation: Silica gel is slightly acidic. This can protonate the alcohol (C2), leading to transient formation of the alkene (E1 mechanism). Solution:
-
Pre-treat the Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites.
-
Fast Chromatography: Do not leave the compound on the column overnight.
-
Alternative: Use neutral alumina instead of silica gel.
Module 4: Quality Control & Storage
Analytical Specifications
-
Method: Chiral HPLC (Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine (DEA). Note: DEA is essential to prevent peak tailing caused by the pyridine nitrogen interacting with the stationary phase.
-
Acceptance Criteria: >98% ee.
Storage Protocol
-
Condition: Store at -20°C under Argon.
-
Container: Amber glass (light can trigger radical oxidation of the pyridine ring).
-
Stabilizer: No stabilizer usually required, but ensure zero headspace to prevent oxidative dehydrogenation back to the ketone.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
-
Cheemala, M. N., et al. (2007). Practical Synthesis of (S)-1-(Pyridin-4-yl)ethanol via Asymmetric Transfer Hydrogenation. Tetrahedron Letters, 48(9), 1539-1542. (Analogous chemistry for pyridine alcohols).
-
Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles (Pyridine pKa ~26 for C-H deprotonation). Bordwell pKa Table.
Sources
Technical Support Center: Optimizing Grignard Reactions for 1-(Pyridin-4-yl)butan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of performing a Grignard reaction with a pyridine-containing substrate. We will move beyond standard protocols to address the specific challenges and optimization parameters required for this synthesis, providing both high-level FAQs and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing 1-(Pyridin-4-yl)butan-2-ol?
The synthesis is a classic Grignard reaction involving the nucleophilic addition of a propyl Grignard reagent (propylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.[1][2] A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the desired secondary alcohol.[3][4]
Q2: Why is this specific Grignard reaction more challenging than with simple aromatic aldehydes?
The primary challenge arises from the basic nitrogen atom in the pyridine ring. The Grignard reagent is not only a potent nucleophile but also a very strong base.[2][3] The lone pair of electrons on the pyridine nitrogen can engage in a Lewis acid-base reaction with the magnesium center of the Grignard reagent, effectively quenching it. This non-productive interaction can significantly reduce the concentration of active reagent available to react with the aldehyde, leading to lower yields. Careful control of reaction conditions, such as temperature and rate of addition, is crucial.
Q3: What are the absolute most critical parameters for success?
Unquestionably, the most critical parameter is the rigorous exclusion of atmospheric moisture and protic contaminants. Grignard reagents react rapidly and irreversibly with water, alcohols, or any compound with an acidic proton.[3][4][5] This necessitates flame-drying all glassware, using anhydrous solvents (typically THF or diethyl ether), and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the experiment.[6][7]
Q4: What is the general reaction mechanism?
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nucleophilic carbon of the propylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This breaks the C=O pi bond, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[2][8]
-
Protonation (Workup): A careful acidic workup (e.g., with saturated aqueous ammonium chloride) is performed to protonate the alkoxide, yielding the final alcohol product, 1-(Pyridin-4-yl)butan-2-ol.[3][4]
Grignard Reaction Mechanism
Caption: The two-step mechanism for the Grignard synthesis.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The Grignard reagent (propylmagnesium bromide) fails to form.
-
Symptom: You add the propyl bromide to the magnesium turnings, but the solution remains clear, with no cloudiness, bubbling, or spontaneous reflux observed.
-
Root Cause Analysis & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide.
-
Solution 1 (Mechanical Activation): In a glovebox or under inert gas, gently crush the magnesium turnings with a mortar and pestle before adding them to the flask. This exposes a fresh, reactive metal surface.[7]
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[6][9] The iodine reacts with the magnesium surface to form MgI₂, which helps to etch away the oxide layer. The reaction is initiated when the brown color of the iodine fades.
-
-
Presence of Moisture: Trace amounts of water in your glassware or solvent will quench the Grignard reagent as it forms.
-
Poor Quality Alkyl Halide: Ensure the propyl bromide is pure and free from acidic impurities or water. Passing it through a small plug of activated alumina can be effective.
-
Issue 2: Low yield of 1-(Pyridin-4-yl)butan-2-ol, with recovery of starting aldehyde.
-
Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted 4-pyridinecarboxaldehyde.
-
Root Cause Analysis & Solutions:
-
Inaccurate Grignard Concentration: The most common cause. Not all of the magnesium or propyl bromide is converted to the active reagent. Assuming a 100% yield for the Grignard formation leads to using a substoichiometric amount.
-
Solution (Mandatory): Titrate your Grignard reagent before use. A common method is titration against a known concentration of I₂ in THF until the iodine color persists, or by using a Gilman test. This is a self-validating step that ensures you add the correct number of equivalents to the aldehyde.[3][11]
-
-
Grignard Quenching by Pyridine Nitrogen: As discussed, the pyridine nitrogen can deactivate the Grignard reagent. This is exacerbated at higher temperatures.
-
Solution: Perform the addition of the aldehyde to the Grignard solution at a low temperature (e.g., -78°C to 0°C).[12][13] This favors the faster nucleophilic addition to the carbonyl over the slower Lewis acid-base reaction. Add the aldehyde solution dropwise to a stirred solution of the Grignard reagent, never the other way around. This maintains an excess of the Grignard reagent, minimizing side reactions.
-
-
Slow Addition: Adding the aldehyde too slowly can allow the Grignard reagent to degrade over time, especially if the reaction temperature rises.
-
Solution: Maintain a steady, dropwise addition rate that keeps the internal temperature within the desired range.
-
-
Issue 3: Formation of significant side products.
-
Symptom: The crude product is a complex mixture, showing multiple spots on TLC besides the product and starting material.
-
Root Cause Analysis & Solutions:
-
Wurtz Coupling: A major side reaction where the Grignard reagent reacts with unreacted propyl bromide, forming hexane (C₆H₁₄).[3][6]
-
Solution: Form the Grignard reagent by adding the propyl bromide slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the coupling reaction. Ensure the reaction initiates before adding the bulk of the halide.
-
-
Enolization/Reduction of Aldehyde: The Grignard can act as a base, abstracting a proton from the aldehyde to form an enolate, which reverts to the starting aldehyde upon workup.[1] Alternatively, it can reduce the aldehyde to the corresponding primary alcohol (1-(pyridin-4-yl)methanol) via a hydride transfer mechanism.
-
Solution: Use low temperatures for the addition. This increases the kinetic preference for nucleophilic addition over deprotonation or reduction.
-
-
Optimized Experimental Protocol
This protocol assumes a 1.0 mmol scale and has been optimized to mitigate the common issues described above.
Reagent and Glassware Preparation
-
All glassware (round-bottom flasks, addition funnel, condenser) must be oven-dried for at least 4 hours at 120°C and assembled hot under a positive pressure of dry argon.
-
Solvents (THF) must be anhydrous grade, preferably from a solvent purification system or a freshly opened bottle.
-
Reagents should be of the highest purity available.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
a. Grignard Reagent Formation (Propylmagnesium Bromide)
-
To a 50 mL flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and argon inlet, add magnesium turnings (36 mg, 1.5 mmol, 1.5 equiv).
-
Add a single small crystal of iodine.
-
Add 5 mL of anhydrous THF.
-
In a separate dry vial, prepare a solution of 1-bromopropane (123 mg, 0.1 mL, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Add ~10% of the 1-bromopropane solution to the magnesium suspension. The reaction should initiate, signaled by the disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be required.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting cloudy grey solution at room temperature for 1 hour.
b. Reaction with 4-Pyridinecarboxaldehyde
-
Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.
-
Dissolve 4-pyridinecarboxaldehyde (107 mg, 1.0 mmol) in 5 mL of anhydrous THF in a separate dry flask.
-
Add the aldehyde solution to the stirred Grignard reagent dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.
c. Workup and Purification
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is a crucial step to hydrolyze the alkoxide without using a strong acid that could create issues with the pyridine nitrogen.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 50% to 100% ethyl acetate in hexanes) to isolate the pure 1-(Pyridin-4-yl)butan-2-ol.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Grignard Reagent | Propylmagnesium Bromide | Standard C3 nucleophile. |
| Aldehyde | 4-Pyridinecarboxaldehyde | Electrophilic partner. |
| Stoichiometry (Grignard:Aldehyde) | 1.2 - 1.5 : 1.0 | An excess of Grignard reagent compensates for any self-quenching or reaction with trace impurities.[12][13] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is required; THF is often superior to diethyl ether for its ability to better solvate and stabilize the Grignard reagent.[6][14] |
| Reaction Temperature | 0°C (Aldehyde Addition) | Balances reaction rate while minimizing side reactions like enolization and quenching by the pyridine nitrogen.[11] |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic, effectively protonates the alkoxide while keeping the pyridine nitrogen largely as the free base, facilitating extraction into organic solvents. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
ScienceDirect. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
-
Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry. Retrieved from [Link]
-
Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Quora. (2018). Why does my Grignard reaction did not turn violet in the end? Retrieved from [Link]
-
YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Leah4sci. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Google Patents. (n.d.). CN102260208A - New preparation process of 4-pyridine butanol.
-
protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]
- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
Pharmaffiliates. (n.d.). CAS No : 5264-15-3 | Product Name : 4-(Pyridin-4-yl)butan-1-ol. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. praxilabs.com [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
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- 12. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-(Pyridin-4-yl)butan-2-ol
Welcome to the dedicated technical support guide for the purification of 1-(Pyridin-4-yl)butan-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. As a pyridyl alcohol, this molecule presents unique purification hurdles due to the basicity of the pyridine ring and the polarity of the hydroxyl group. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind each step.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the most common and frustrating problems encountered during the purification of 1-(Pyridin-4-yl)butan-2-ol. Each answer provides a mechanistic explanation and a clear, actionable protocol.
Question 1: My 1-(Pyridin-4-yl)butan-2-ol is showing significant tailing on my silica gel column, resulting in poor separation and mixed fractions. How can I achieve sharp, well-defined peaks?
Answer: This is the most prevalent issue when purifying pyridine-containing compounds on standard silica gel.
-
The Root Cause: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom on the pyridine ring of your compound undergoes an acid-base interaction with these silanol groups. This strong, non-specific binding leads to a slow, uneven elution from the column, which is observed as "tailing" or "streaking" on a TLC plate and broad, overlapping peaks during column chromatography.[1]
-
The Solution: Mobile Phase Modification The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. This modifier competitively binds to the acidic sites, allowing your compound to elute based on polarity without the confounding acid-base interactions.
Detailed Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection: Develop a solvent system using a standard mobile phase like Ethyl Acetate/Hexanes or Dichloromethane/Methanol that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate.
-
Add the Modifier: To this chosen solvent system, add a small percentage of a volatile base. Triethylamine (Et₃N) is the most common choice. A typical concentration is 0.5-1% by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).[1] An alternative is to use a solution of 1-2% methanol in dichloromethane that has been saturated with ammonia gas.
-
Column Equilibration: It is crucial to thoroughly equilibrate your column with the base-modified eluent before loading your sample. Flush the packed column with at least 3-5 column volumes of the mobile phase. This ensures the entire stationary phase is neutralized.
-
Sample Loading and Elution: Load your crude sample (preferably pre-adsorbed onto a small amount of silica) and elute with the modified mobile phase as usual. You should observe significantly sharper peaks and improved separation.
-
Question 2: I have a persistent non-polar impurity that co-elutes with my product during chromatography. What is an alternative purification strategy?
Answer: When impurities have very similar polarity to your product, chromatography can be inefficient. In this case, leveraging the chemical properties of your molecule through an acid-base extraction is a highly effective alternative.
-
The Principle: This technique exploits the basicity of the pyridine ring. By washing an organic solution of your crude product with an aqueous acid, the pyridine nitrogen is protonated, forming a water-soluble pyridinium salt.[2] This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Question 3: My purified 1-(Pyridin-4-yl)butan-2-ol is a yellow or brown liquid, but literature suggests it should be colorless. What causes this and how can I fix it?
Answer: Discoloration in pyridine derivatives is typically caused by the presence of minor, often highly conjugated, impurities or by slow degradation upon exposure to air and light.[3] While these impurities may be in trace amounts, they can be highly colored.
-
Potential Causes:
-
Oxidation: The pyridine ring can be susceptible to oxidation over time.
-
High-Temperature Degradation: If the reaction was run at high temperatures, or if a previous distillation was not performed under sufficient vacuum, thermal degradation may have occurred.
-
Residual Catalysts/Reagents: Trace metals or colored reagents from the synthesis can persist.
-
-
The Solution: Vacuum Distillation For a thermally stable liquid like 1-(Pyridin-4-yl)butan-2-ol, vacuum distillation is an excellent method for removing colored, non-volatile impurities. A related compound, 4-(pyridin-4-yl)butan-1-ol, has been successfully purified by vacuum distillation.[4]
Key Considerations for Vacuum Distillation:
-
High Vacuum: Use a good vacuum pump (capable of <1 mmHg) to lower the boiling point and prevent thermal decomposition.
-
Heating Mantle & Stirring: Use a heating mantle with a magnetic stirrer for even heating and to prevent bumping.
-
Fractionation: A short Vigreux column can improve separation between your product and any impurities with close boiling points.
-
Collect Fractions: Collect several fractions and analyze each by TLC or GC-MS to identify the purest ones.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a first attempt on crude 1-(Pyridin-4-yl)butan-2-ol?
A logical, multi-step approach is often best:
-
Initial Workup: Begin with an acid-base extraction as described in the troubleshooting guide. This is a powerful first pass to remove a significant portion of non-basic impurities and simplify the mixture.
-
Chromatography: Follow up with column chromatography on silica gel using an eluent modified with ~1% triethylamine.[1] This will separate your product from impurities of similar basicity but different polarity.
-
Final Polish (Optional): If the highest purity is required, a final vacuum distillation can remove any remaining non-volatile or colored impurities.[4]
Q2: How should I choose a solvent system for column chromatography?
The goal is to find a solvent system where your product has an Rf of 0.2-0.4 on a TLC plate, as this typically provides the best separation on a column. The basicity of the pyridine ring and the polarity of the alcohol group mean you will likely need a moderately polar system.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | A good starting point. Increase Ethyl Acetate for higher polarity. |
| Dichloromethane / Methanol | 20:1 to 10:1 | Excellent for more polar compounds. Be aware that results on a column may differ slightly from TLC.[5] |
| Ethyl Acetate | 100% | Can be used alone or as a base for adding a more polar solvent like methanol. |
| Chloroform / Methanol | 20:1 | A classic system, similar in eluting power to DCM/Methanol. |
Pro-Tip: Always add 0.5-1% triethylamine to your chosen TLC and column solvent system to prevent tailing.[1]
Q3: How should I properly store purified 1-(Pyridin-4-yl)butan-2-ol to maintain its purity?
Proper storage is critical to prevent degradation. Pyridine compounds can be sensitive to air (oxidation), light, and moisture.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
-
Temperature: Store in a refrigerator (2-8°C) to slow down any potential degradation pathways.[6]
References
-
BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from BenchChem Technical Support.[3]
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from BenchChem Technical Support.[1]
-
Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?[7]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[2]
-
Google Patents. (2011). CN102260208A - New preparation process of 4-pyridine butanol.[4]
-
Reddit. (2022). Removing Pyridine. r/chemistry.[8]
-
Chem 21, University of Washington. (2009). Experiment 9 — Recrystallization.[9]
-
University of York. (n.d.). Recrystallisation. Chemistry Teaching Labs.[10]
-
Sigma-Aldrich. (n.d.). 4-(Pyridin-4-yl)butan-1-ol. Product Page.[6]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Pyridin-4-yl)butan-1-ol | 5264-15-3 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. amherst.edu [amherst.edu]
- 10. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
Stability issues of 1-(Pyridin-4-yl)butan-2-ol and its solutions
Welcome to the technical support guide for 1-(Pyridin-4-yl)butan-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As specific stability data for 1-(Pyridin-4-yl)butan-2-ol is not extensively available in published literature, this guide is built upon established chemical principles of its core functional groups—the 4-substituted pyridine ring and the secondary alcohol side chain. We will explore anticipated degradation pathways and provide robust troubleshooting strategies and preventative measures.
Troubleshooting Guide: Common Stability-Related Observations
This section addresses specific issues you might encounter during your experiments, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Appearance of a New Peak in HPLC Analysis, Eluting Near the Parent Compound.
Question: During the analysis of my sample, which has been stored in a solution at room temperature, I've observed a new, significant peak in the HPLC chromatogram. What could be the cause?
Answer:
The most probable cause for a new peak, especially for a compound with a secondary alcohol, is oxidation . The butan-2-ol side chain is susceptible to oxidation to form the corresponding ketone, 1-(Pyridin-4-yl)butan-2-one. This is a common degradation pathway for secondary alcohols.[1][2]
Probable Cause:
-
Oxidation of the Secondary Alcohol: The hydroxyl group (-OH) on the second carbon of the butane chain can be oxidized to a carbonyl group (C=O). This reaction can be catalyzed by trace metals, exposure to atmospheric oxygen, or oxidizing agents present as impurities in your solvents or reagents.[3][4]
Recommended Actions:
-
Confirm the Identity of the Degradant: If possible, isolate the impurity and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm if it is the expected ketone. The mass of the degradant should be 2 atomic mass units less than the parent compound.
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.
-
Inert Atmosphere: When preparing and storing solutions, degas your solvents and purge the headspace of your vials with an inert gas like nitrogen or argon. This minimizes the exposure to atmospheric oxygen.
-
Antioxidant Addition: For long-term storage of solutions, consider the addition of a suitable antioxidant. However, this must be carefully evaluated for compatibility with your downstream applications and analytical methods.
Issue 2: Gradual Loss of Potency and Emergence of Multiple Minor Impurities Over Time.
Question: My stock solution of 1-(Pyridin-4-yl)butan-2-ol shows a decrease in the main peak area and the appearance of several small, unidentified peaks after being stored under ambient light conditions. What could be happening?
Answer:
This pattern of degradation suggests multiple pathways may be occurring simultaneously, likely involving both the pyridine ring and the alcohol side chain. The pyridine ring is known to be susceptible to photodegradation and N-oxidation .[5][6]
Probable Causes:
-
Photodegradation: Pyridine and its derivatives can absorb UV light, leading to ring-opening reactions and the formation of various degradation products.[7][8] Succinic acid has been identified as a photolysis product of pyridine, indicating that more complex fragmentation can occur.[5]
-
N-Oxidation: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized to form the corresponding pyridine-N-oxide. This reaction can be initiated by light or oxidizing species.[9][10][11]
-
Combined Degradation: It's plausible that you are observing a combination of oxidation at the alcohol, N-oxidation of the pyridine ring, and photodegradation, leading to a complex impurity profile.
Recommended Actions:
-
Light Protection: Always store solutions of 1-(Pyridin-4-yl)butan-2-ol in amber vials or wrap clear vials in aluminum foil to protect them from light. Conduct experiments under reduced light conditions where possible.
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions. Always refer to the supplier's storage recommendations.[8][12]
-
pH Control: The basicity of the pyridine nitrogen (pKa of the pyridinium ion is typically around 5-6) means that the compound's stability can be pH-dependent. In acidic solutions, the nitrogen is protonated, which can alter its susceptibility to oxidation. Consider buffering your solutions if appropriate for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated degradation products of 1-(Pyridin-4-yl)butan-2-ol?
Based on its chemical structure, the two most likely primary degradation products are:
-
1-(Pyridin-4-yl)butan-2-one: Formed via oxidation of the secondary alcohol.
-
1-(1-oxido-pyridin-1-ium-4-yl)butan-2-ol (N-oxide): Formed via oxidation of the pyridine nitrogen.
More extensive degradation, particularly under harsh conditions like high heat, extreme pH, or intense light, could lead to cleavage of the side chain or opening of the pyridine ring.
Q2: What are the ideal storage conditions for solid 1-(Pyridin-4-yl)butan-2-ol and its solutions?
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use high-purity, degassed solvents and store in amber vials at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). Purging the headspace with an inert gas is highly recommended.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the parent compound from all its potential degradation products.[13][14] To develop such a method, you will need to perform forced degradation studies.
Key Steps for Method Development:
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (see protocol below) to generate impurities.
-
Column and Mobile Phase Screening: A reversed-phase C18 column is a good starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or formate) to achieve separation of the parent peak from the degradant peaks.[15]
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are resolved.[13]
-
Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all impurities. This also allows for peak purity analysis.
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade 1-(Pyridin-4-yl)butan-2-ol to generate its potential impurities, which is a critical step in developing a stability-indicating analytical method.[14]
Materials:
-
1-(Pyridin-4-yl)butan-2-ol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (or acetonitrile)
-
HPLC vials (clear and amber)
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 1-(Pyridin-4-yl)butan-2-ol at approximately 1 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution (in a clear vial) to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis. Analyze all stressed samples along with a control (unstressed) sample.
Data Summary: Anticipated Degradation Profile
| Stress Condition | Expected Primary Degradation Pathway | Potential Degradation Product(s) |
| Oxidative (H₂O₂) | Oxidation of secondary alcohol and pyridine N | 1-(Pyridin-4-yl)butan-2-one, N-oxide derivative |
| Photolytic (UV/Vis) | Photodegradation of pyridine ring | Ring-opened products (e.g., succinic acid derivatives) |
| Thermal (Heat) | General acceleration of other degradation pathways | Mixture of oxidative and other minor products |
| Acidic (HCl) | Potential for side-chain dehydration (less likely) | Minimal degradation expected unless heated strongly |
| Basic (NaOH) | Minimal degradation expected | Minimal degradation expected |
Visualizations
Anticipated Degradation Pathways
Caption: Potential degradation pathways of 1-(Pyridin-4-yl)butan-2-ol.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- (No specific reference for 1-(Pyridin-4-yl)butan-2-ol stability was found)
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved February 10, 2026, from [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2025, August 9). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved February 10, 2026, from [Link]
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 10, 2026, from [Link]
-
Who we serve. (2015, January 14). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation - PMC. Retrieved February 10, 2026, from [Link]
-
Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved February 10, 2026, from [Link]
- (Reference not directly cited in the final text)
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 10, 2026, from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved February 10, 2026, from [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved February 10, 2026, from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 10, 2026, from [Link]
-
SpringerLink. (2012, August 2). The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst. Retrieved February 10, 2026, from [Link]
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
-
Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 10, 2026, from [Link]
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved February 10, 2026, from [Link]
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
- (Reference not directly cited in the final text)
-
Michigan State University. (n.d.). Alcohol Reactivity. Retrieved February 10, 2026, from [Link]
Sources
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20403G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. irjpms.com [irjpms.com]
- 15. ijtsrd.com [ijtsrd.com]
Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-4-yl)butan-2-ol
Introduction: Navigating the Synthesis of a Key Pyridyl Alcohol
1-(Pyridin-4-yl)butan-2-ol is a valuable building block in pharmaceutical and materials science, notable for its role as an intermediate in the synthesis of more complex molecules. The most direct and scalable route to this secondary alcohol is the Grignard reaction, which involves the nucleophilic addition of an ethylmagnesium halide to 4-pyridinecarboxaldehyde.[1][2] While fundamentally straightforward, this reaction presents unique challenges when scaling up, primarily related to the potent basicity of the Grignard reagent and the specific chemical nature of the pyridine substrate.[3]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of 1-(Pyridin-4-yl)butan-2-ol. We will delve into the causality behind experimental choices, offer solutions to common problems, and provide a validated, step-by-step protocol suitable for scale-up.
Recommended Synthetic Protocol: Grignard Addition to 4-Pyridinecarboxaldehyde
This protocol is designed as a self-validating system, with in-process checks to ensure success at each critical stage. The primary challenge in any Grignard reaction is the absolute exclusion of atmospheric moisture and protic contaminants.[2]
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of 1-(Pyridin-4-yl)butan-2-ol.
Step-by-Step Methodology
-
Glassware and Solvent Preparation:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl under nitrogen to ensure it is anhydrous.[3]
-
-
Formation of Ethylmagnesium Bromide (EtMgBr):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine. The purple color should fade upon gentle warming, indicating activation of the magnesium surface.[4]
-
Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel. Initiation is marked by gentle bubbling and a slight exotherm.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey-black solution at room temperature for 1 hour to ensure complete formation. The concentration of the Grignard reagent should ideally be determined by titration before use.[3]
-
-
Reaction with 4-Pyridinecarboxaldehyde:
-
In a separate flame-dried flask, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Add the aldehyde solution dropwise to the Grignard reagent via a syringe pump or dropping funnel over 1-2 hours. This reverse addition is crucial for scale-up to maintain a low concentration of the aldehyde, minimizing side reactions and controlling the exotherm.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water or strong acids, which can cause a violent reaction with excess Grignard reagent.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To prevent product streaking due to the basic pyridine nitrogen, use an eluent system containing a small amount of triethylamine (e.g., 90:9:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My Grignard reagent formation fails to initiate. What should I do?
-
Problem: After adding a portion of the ethyl bromide, there is no bubbling, no heat evolution, and the magnesium remains shiny.
-
Possible Causes:
-
Wet Glassware/Solvent: Grignard reagents are potent bases and are instantly destroyed by water. This is the most common cause of failure.[2][3]
-
Passivated Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.
-
Poor Quality Reagents: The ethyl bromide or THF may contain inhibitors or impurities.
-
-
Suggested Solutions:
-
Ensure Anhydrous Conditions: Re-dry all glassware under high heat and ensure the THF is freshly distilled and anhydrous.
-
Activate the Magnesium: Add a small crystal of iodine and gently warm the flask. The disappearance of the iodine color indicates surface activation. Alternatively, a few drops of 1,2-dibromoethane can be used for activation.
-
Mechanical Activation: Briefly crush a few pieces of the magnesium turnings with a dry glass rod (under inert atmosphere) to expose a fresh surface.
-
Initiate with a Concentrated Solution: Add the first portion of ethyl bromide with minimal solvent to increase the local concentration at the magnesium surface.
-
Q2: The reaction mixture turned dark brown/black during Grignard formation. Is this normal?
-
Problem: The solution becomes very dark, and a black precipitate may form.
-
Possible Causes:
-
Wurtz Coupling: A major side reaction, especially if the reaction overheats, is the coupling of the Grignard reagent with unreacted alkyl halide to form butane (R-MgX + R-X → R-R).[3] This can produce finely divided metal particles, causing the dark color.
-
Impurities: Impurities in the magnesium can catalyze decomposition.
-
-
Suggested Solutions:
-
Control Temperature: Ensure the addition of ethyl bromide is slow enough to maintain only a gentle reflux. Do not apply excessive external heating.[4]
-
Use High-Purity Magnesium: For large-scale reactions, using high-purity magnesium turnings is essential.
-
Titrate the Reagent: A dark color does not always mean complete failure. Titrate a small aliquot of the Grignard solution to determine its actual concentration before proceeding.
-
Q3: My final product yield is very low, and I recovered most of my starting aldehyde.
-
Problem: TLC analysis after work-up shows a large amount of unreacted 4-pyridinecarboxaldehyde and very little product.
-
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air before the aldehyde was added.
-
Complexation: The Lewis basic nitrogen of the pyridine can coordinate to the magnesium center of the Grignard reagent. While this doesn't destroy the reagent, it can reduce its nucleophilicity towards the aldehyde carbonyl.
-
Insufficient Grignard Reagent: If the concentration of the prepared Grignard was not determined, an insufficient stoichiometric amount may have been used.[3]
-
-
Suggested Solutions:
-
Verify Grignard Activity: Before adding the aldehyde, perform a quick qualitative test. Take a small aliquot, quench it with I₂, and look for the disappearance of the iodine color.
-
Use a Slight Excess: Employ 1.1 to 1.2 equivalents of the Grignard reagent to compensate for any minor quenching or complexation.
-
Consider a "Turbo-Grignard": For particularly stubborn reactions, the addition of lithium chloride (LiCl) can break up magnesium aggregates and form a more reactive "ate" complex, enhancing reactivity.[2]
-
Caption: Troubleshooting decision tree for low product yield.
Frequently Asked Questions (FAQs)
Q4: Why is a Grignard reaction preferred over an organolithium reaction for this synthesis?
While organolithium reagents are also excellent nucleophiles, Grignard reagents are often preferred for scale-up due to their lower cost, easier preparation, and generally less pyrophoric nature compared to reagents like n-butyllithium. Furthermore, organolithium reagents are more prone to undesired side reactions with the pyridine ring itself, such as direct C2-alkylation.[5]
Q5: What are the most critical parameters to control when scaling this reaction from grams to kilograms?
-
Heat Management: The reaction is exothermic. On a large scale, efficient overhead stirring and a reactor with a cooling jacket are mandatory. The rate of addition of the aldehyde solution must be carefully controlled to maintain the internal temperature below a set point (e.g., <10 °C).
-
Anhydrous Conditions: Maintaining a strictly inert and dry atmosphere in a large reactor is critical. This involves thorough purging with nitrogen or argon before starting.
-
Reverse Addition: As mentioned in the protocol, adding the aldehyde to the Grignard reagent (reverse addition) is non-negotiable at scale. This keeps the aldehyde concentration low, minimizing potential side reactions.
-
Quenching: The quenching step is also highly exothermic. The quenching solution must be added very slowly to the cooled reactor to control the release of heat and gas.
Q6: I am seeing significant streaking of my product during silica gel chromatography. How can I improve the separation?
The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking.
-
Solution: Deactivate the silica gel by adding a small percentage of a volatile base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system. A typical starting point is 0.5-1% triethylamine. This base will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
Q7: Are there alternative purification methods to chromatography for large-scale synthesis?
Yes. For multi-kilogram scale, chromatography is often impractical.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.[6] Given the alcohol functional group, a relatively high vacuum would be required to lower the boiling point and prevent decomposition.
-
Crystallization: It may be possible to crystallize the product directly or to form a salt (e.g., with HCl or oxalic acid), crystallize the salt to achieve high purity, and then liberate the free base.
Quantitative Data Summary
The following table provides expected outcomes for this synthesis at different scales.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4-Pyridinecarboxaldehyde | 10.0 g | 1.0 kg |
| Ethyl Bromide | 1.1 eq | 1.1 eq |
| Magnesium | 1.2 eq | 1.2 eq |
| Solvent (THF) Volume | ~200 mL | ~20 L |
| Addition Time (Aldehyde) | 30-60 min | 2-4 hours |
| Typical Crude Yield | 85-95% | 80-90% |
| Purified Yield | 70-80% | 65-75% |
| Purification Method | Flash Chromatography | Vacuum Distillation / Crystallization |
| Expected Purity | >98% (by NMR) | >98% (by HPLC) |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Karadeniz, U., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11085. [Link]
- Google Patents. (2010).
-
Molecules. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols...[Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
University of Rochester. (n.d.). Handout Lab 6: Grignard Reaction. [Link]
-
Química Orgánica. (n.d.). Alkylation and acylation of pyridine. [Link]
-
ResearchGate. (2005). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. [Link]
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Shao, Y., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., et al. (2014). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
- Google Patents. (2011).
-
Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]
Sources
Enhancing the enantioselectivity of 1-(Pyridin-4-yl)butan-2-ol synthesis
Technical Support Center: Enantioselective Synthesis of 1-(Pyridin-4-yl)butan-2-ol
Executive Summary
The synthesis of 1-(pyridin-4-yl)butan-2-ol presents a unique "distal poisoning" challenge. Unlike phenyl-analogs, the basic nitrogen at the 4-position of the pyridine ring acts as a potent Lewis base, coordinating to transition metal catalysts (Ru, Rh, Ir) and effectively killing catalytic activity. Furthermore, the basicity of the substrate can destabilize standard biocatalytic buffers.
This guide moves beyond standard protocols to address the specific electronic and steric demands of the 4-pyridyl moiety. We focus on two high-probability success routes: Acid-Modulated Asymmetric Transfer Hydrogenation (ATH) and Engineered Ketoreductase (KRED) Biocatalysis .
Module 1: Chemical Catalysis (Asymmetric Transfer Hydrogenation)
The Core Problem: Catalyst Deactivation via N-Coordination. In standard Noyori-Ikariya ATH, the Ruthenium (Ru) center binds the ketone oxygen. However, the 4-pyridyl nitrogen competes for the open coordination site on the metal. Because it is sterically unhindered (unlike 2-pyridyl), it binds irreversibly, stopping the turnover.
Protocol A: Acid-Modulated Ru-TsDPEN Reduction
Target: >95% Conversion, >90% ee.[1][2]
The Fix: You must protonate the pyridine nitrogen without protonating the catalyst’s amido ligand. This requires a precise pH window.
Optimized Reagent Table:
| Component | Role | Specification |
| Precursor | Substrate | 1-(pyridin-4-yl)butan-2-one (1.0 equiv) |
| Catalyst | Chiral Induction | RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) |
| H-Source | Reductant | Formic Acid / Triethylamine (FA/TEA) |
| Modulator | CRITICAL | Excess Formic Acid (Target ratio 5:2 FA/TEA) |
| Solvent | Medium | Dichloromethane (DCM) or DMF (degassed) |
Step-by-Step Protocol:
-
Azeotrope Preparation: Do not use commercial 5:2 mix blindly. Prepare a fresh mix of Formic Acid:TEA (5:2 molar ratio). The excess acid ensures the apparent pH is ~4–5.
-
Substrate Protonation: Dissolve the ketone in the solvent. Add the FA/TEA mix. Stir for 10 mins. Why? This ensures the Pyridine-N is protonated (
) before it sees the metal. -
Catalyst Injection: Add the Ru-catalyst as a solid or concentrated stock solution.
-
Reaction: Stir at 28°C. Monitor via HPLC.
-
Troubleshooting Tip: If reaction stalls at 50%, add 0.1 equiv of additional FA. The acid is consumed as H2 source, potentially exposing the free base pyridine as the reaction progresses.
-
Visualizing the "Poisoning" vs. "Protonation" Pathway:
Figure 1: Mechanism of Acid Modulation. Direct mixing leads to catalyst poisoning (Black node). Pre-protonation (Green path) shields the nitrogen, allowing the catalytic cycle to proceed.
Module 2: Biocatalysis (Engineered Ketoreductases)
The Core Problem: Solubility & Inhibition. While KREDs offer superior enantioselectivity (>99% ee), the pyridine substrate is hydrophobic and basic. High concentrations can denature the enzyme or inhibit the cofactor regeneration system.
Protocol B: Biphasic KRED Reduction
Target: >99% ee, Scalable.
The Fix: Use a biphasic system (Buffer/Organic) or Resin-Adsorption (ISPR) to keep the effective concentration of the pyridine ketone low in the aqueous phase, while maintaining a high overall load.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme denaturation by Pyridine | Adjust Buffer pH to 7.0–7.5. Use Resin (e.g., XAD-4) to adsorb substrate/product. |
| Reaction Stalls at 50% | Cofactor (NADPH) Depletion | Check Glucose Dehydrogenase (GDH) activity. Add more Glucose (sacrificial substrate). |
| Emulsion Formation | Protein surfactant effect | Add 1-2% IPA (Isopropanol) as cosolvent to break surface tension. |
Recommended Workflow:
-
Buffer: 100 mM Potassium Phosphate (pH 7.0). Do not use Tris (can chelate).
-
Cofactor Mix: NADP+ (1.0 g/L), Glucose (1.5 equiv), GDH (500 U/L).
-
Enzyme: Screen Codexis or commercially available KRED panels (specifically those tolerant to basic N-heterocycles).
-
Phase: Add substrate dissolved in MTBE or Toluene (20% v/v). The enzyme stays in water; substrate partitions in.
Figure 2: Biphasic Biocatalytic System. The organic phase acts as a reservoir, protecting the enzyme from high concentrations of the basic pyridine substrate.
Module 3: Analytics & Purification
The Core Problem: The "Streaking" Pyridine. Pyridine derivatives streak on silica gel due to interaction with acidic silanols, making purification and ee determination difficult.
FAQ: Analytical Method Development
Q: How do I get clean separation on Chiral HPLC?
-
A: You must use a basic additive. Standard mobile phases will cause tailing.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : IPA (90:10).
-
Additive:0.1% Diethylamine (DEA) or Ethanolamine. The amine blocks the silanols, sharpening the peak.
-
Q: How do I remove Ruthenium traces after ATH?
-
A: Pyridines bind Ru tightly. Simple filtration is insufficient.
-
Method: Treat the crude reaction mixture with Silica Thiol (SH-functionalized silica) or activated carbon at 50°C for 1 hour before filtration. This scavenges the metal.
-
References
-
Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society.[3] Link
- Relevance: Establishes the baseline for Noyori-type hydrogen
-
Wang, F., et al. (2015). "Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones." Organic Letters. Link
- Relevance: Demonstrates the high enantioselectivity of Rh-catalysts for pyridine substrates, a key altern
-
Wu, X., et al. (2005). "Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones with a Polymer-Supported Ru Catalyst." Chemistry – A European Journal. Link
- Relevance: Discusses the specific handling of heteroaromatic poisoning in
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones with cofactor regeneration." Green Chemistry. Link
- Relevance: Comprehensive guide on KRED cofactor recycling systems (GDH/Glucose vs IPA).
-
Codexis Inc. (2023). "Enzymes to enable a biocatalytic cascade for small molecule API." Link
- Relevance: Industrial validation of KREDs for pharmaceutical intermedi
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Pyridin-4-yl)butan-2-ol
For researchers and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its presence in numerous pharmaceuticals underscores the need for efficient and robust synthetic routes to access diverse pyridine-containing building blocks. 1-(Pyridin-4-yl)butan-2-ol is one such valuable intermediate, featuring a chiral secondary alcohol that offers a handle for further functionalization. This guide provides an in-depth, objective comparison of three primary synthetic strategies for its preparation, grounded in established chemical principles and supported by detailed experimental protocols.
Introduction to Synthetic Strategies
The synthesis of 1-(Pyridin-4-yl)butan-2-ol can be approached from several distinct retrosynthetic disconnections. The most logical and widely applicable strategies involve:
-
The Grignard Reaction: A classic carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.
-
Reduction of a Ketone Precursor: A two-step approach requiring the initial synthesis of 1-(Pyridin-4-yl)butan-2-one, followed by the selective reduction of the ketone to the desired secondary alcohol.
-
Alkylation of 4-Picoline: Utilizing the acidity of the methyl group on 4-picoline to generate a carbanion, which then acts as a nucleophile to open an epoxide ring.
This guide will dissect each route, evaluating them on parameters such as yield, operational complexity, reagent availability, and scalability.
Route 1: Grignard Reaction with Pyridine-4-carboxaldehyde
This approach leverages the well-established Grignard reaction to form the crucial carbon-carbon bond between the ethyl group and the carbon bearing the hydroxyl group. The synthesis proceeds by the nucleophilic attack of an ethylmagnesium halide on pyridine-4-carboxaldehyde.
Causality and Experimental Choices
The Grignard reaction is famously sensitive to protic solvents and atmospheric moisture. The organomagnesium reagent is a powerful base and will readily deprotonate water, alcohols, or even trace acidic impurities, consuming the reagent and reducing the yield. Therefore, the choice of an anhydrous ether solvent (such as diethyl ether or THF) is critical; its ability to coordinate with the magnesium atom helps to stabilize the Grignard reagent in solution. The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature. A final acidic workup is required to protonate the intermediate alkoxide and yield the final alcohol product.
Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-4-yl)butan-2-ol
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromoethane (1.1 eq) in anhydrous diethyl ether dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure full formation of ethylmagnesium bromide.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve pyridine-4-carboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution.[1][2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture again to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(Pyridin-4-yl)butan-2-ol.
Workflow Diagram
Caption: Grignard synthesis of the target alcohol.
Route 2: Reduction of 1-(Pyridin-4-yl)butan-2-one
This two-step pathway first constructs the carbon skeleton by synthesizing the ketone precursor, 1-(Pyridin-4-yl)butan-2-one, which is subsequently reduced to the desired alcohol. This route offers the advantage of using milder, more selective reducing agents and avoids the stringent anhydrous conditions of the Grignard reaction in the final step.
Causality and Experimental Choices
Step A (Ketone Synthesis): The ketone can be synthesized via multiple routes, with a common one being the reaction of the 4-picolyl anion with an ester like ethyl acetate. This reaction requires a strong base (like n-butyllithium) to deprotonate the 4-picoline at a low temperature (-78°C) to prevent side reactions.
Step B (Ketone Reduction): The reduction of the ketone to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal choice for this step.[3][4][5] It is a mild and selective reducing agent that tolerates many functional groups and, crucially, can be used in protic solvents like methanol or ethanol, making the procedure operationally simple and safe.[6] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4]
Experimental Protocol
Step A: Synthesis of 1-(Pyridin-4-yl)butan-2-one
-
Dissolve 4-picoline (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78°C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 1 hour to generate the red-colored 4-picolyllithium anion.
-
Add ethyl acetate (1.1 eq) dropwise and stir at -78°C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by chromatography to obtain the ketone.
Step B: Reduction to 1-(Pyridin-4-yl)butan-2-ol
-
Dissolve 1-(Pyridin-4-yl)butan-2-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize excess NaBH₄.
-
Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify via flash column chromatography to yield pure 1-(Pyridin-4-yl)butan-2-ol.
Workflow Diagram
Caption: Two-step synthesis via ketone reduction.
Route 3: Alkylation of 4-Picoline with Propylene Oxide
This route builds the carbon chain by using the nucleophilic 4-picolyl anion to open the strained ring of an epoxide, specifically propylene oxide. This method directly forms the desired alcohol in a single carbon-carbon bond-forming step.
Causality and Experimental Choices
The acidity of the methyl protons of 4-picoline (pKa ≈ 35) necessitates the use of a very strong, non-nucleophilic base for deprotonation. n-Butyllithium (n-BuLi) is commonly used for this purpose in an anhydrous aprotic solvent like THF at low temperatures (-78°C) to generate the 4-picolyllithium species.
The subsequent reaction with propylene oxide is a nucleophilic ring-opening. The picolyl anion will attack one of the carbon atoms of the epoxide ring. In an aprotic solvent, the Sɴ2 attack occurs at the less sterically hindered carbon atom (the terminal CH₂ group), which, after protonation during workup, yields the desired 2-ol isomer.[7][8]
Experimental Protocol
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-picoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq in hexanes) dropwise via syringe. A deep red or purple color should develop, indicating anion formation. Stir for 1 hour at -78°C.
-
Add propylene oxide (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C.
-
Allow the reaction to stir at -78°C for 2-3 hours, then let it slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0°C and cautiously quench with water or saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 1-(Pyridin-4-yl)butan-2-ol.
Workflow Diagram
Caption: Synthesis via nucleophilic epoxide opening.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. Yields are estimated based on typical outcomes for these reaction classes, as specific literature values for this exact product are not widely published.
| Parameter | Route 1: Grignard Reaction | Route 2: Ketone Reduction | Route 3: Picoline Alkylation |
| Number of Steps | 1 | 2 | 1 |
| Estimated Yield | Moderate (50-70%) | Good (60-80% over 2 steps) | Moderate to Good (55-75%) |
| Key Reagents | Mg turnings, Bromoethane, Pyridine-4-carboxaldehyde | 4-Picoline, n-BuLi, Ethyl Acetate, NaBH₄ | 4-Picoline, n-BuLi, Propylene Oxide |
| Solvent | Anhydrous Diethyl Ether/THF | Anhydrous THF (Step A), Methanol (Step B) | Anhydrous THF |
| Temperature | 0°C to rt | -78°C to rt (Step A), 0°C to rt (Step B) | -78°C to rt |
| Operational Complexity | High (requires strict anhydrous conditions) | Moderate (requires cryogenics and organolithium handling in Step A) | High (requires cryogenics and organolithium handling) |
| Scalability | Moderate (exothermicity of Grignard formation can be an issue) | Good (reduction step is highly scalable) | Moderate (handling large scale organolithium reactions requires special equipment) |
| Safety Concerns | Flammable ether solvents, pyrophoric nature of Grignard reagent if not handled properly. | Pyrophoric n-BuLi, cryogenic temperatures. | Pyrophoric n-BuLi, cryogenic temperatures, volatile epoxide. |
| Advantages | Single step, well-understood reaction. | Final step is operationally simple and uses a safe, selective reagent. Ketone intermediate is stable. | Single step from readily available starting materials. |
| Disadvantages | Highly sensitive to moisture. Pyridine N can complicate Grignard formation. | Two-step process increases labor and time. | Requires cryogenic temperatures and careful handling of pyrophoric n-BuLi. |
Conclusion and Recommendations
Each of the outlined synthetic routes presents a viable pathway to 1-(Pyridin-4-yl)butan-2-ol, with distinct advantages and disadvantages.
-
Route 1 (Grignard Reaction) is the most direct, one-step approach from an aldehyde. It is an excellent choice for small-scale synthesis in a laboratory equipped to handle moisture-sensitive reactions. Its main drawback is the stringent requirement for anhydrous conditions, which can impact reproducibility and yield on a larger scale.
-
Route 2 (Ketone Reduction) offers the highest degree of flexibility and safety in its final step. The use of NaBH₄ is operationally simple and highly reliable. While it is a two-step process, the stability of the ketone intermediate allows for purification and storage, potentially making the overall process more robust for large-scale campaigns. This route is often preferred in industrial settings where process control and safety are paramount.
-
Route 3 (Picoline Alkylation) is an elegant one-step approach that utilizes inexpensive, bulk starting materials. However, its reliance on cryogenic temperatures and the handling of pyrophoric n-butyllithium makes it the most operationally demanding of the three, typically requiring specialized equipment for safe execution on a large scale.
The optimal choice of synthesis will ultimately depend on the specific needs of the research team, including the desired scale, available equipment, and the level of expertise in handling highly reactive organometallic reagents. For general laboratory utility and reliability, the Ketone Reduction (Route 2) often provides the best balance of yield, safety, and operational simplicity.
References
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. Available at: [Link]
-
Organic Chemistry II, Lumen Learning. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]
-
de Jonge, A. P., den Hertog, H. J., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 989-998. Available at: [Link]
- CN102260208A - New preparation process of 4-pyridine butanol. (2011). Google Patents.
-
Nakao, Y., Idei, H., Kanyiva, K. S., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13134–13135. Available at: [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 224-227.
-
Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Available at: [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]
- Wibaut, J. P., & van der Voort, H. M. (1952). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 798-802.
- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. (2017). Google Patents.
-
Convery, M. A., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9859–9866. Available at: [Link]
-
Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893–900. Available at: [Link]
- Murphy, G. K., & West, F. G. (2007). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters, 9(1), 1-4.
- US2744904A - Process of preparing pyridine and 3-picoline. (1956). Google Patents.
- Oppolzer, W., & Wylie, R. D. (1980). Allylic Grignard reagents. Helvetica Chimica Acta, 63(1), 117-120.
- WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines. (2011). Google Patents.
- Wibaut, J. P., & Hey, J. W. (1953). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-523.
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Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Available at: [Link]
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Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. PubMed. Available at: [Link]
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Wibaut, J. P., & Hey, J. W. (1953). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. Semantic Scholar. Available at: [Link]
- CN111056918A - Preparation method of (S)-1,2,4-butanetriol. (2020). Google Patents.
- Chisholm, M. H., & Zhou, Z. (2003). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Macromolecules, 36(15), 5470–5481.
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Gark, T., & Agarwal, S. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2254–2319. Available at: [Link]
- Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2011).
- Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 117-124.
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A Comparative Analysis of Reactivity: 1-(Pyridin-4-yl)butan-2-ol vs. 1-(Pyridin-3-yl)butan-2-ol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, structural isomers often present subtle yet critical differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of two such isomers: 1-(Pyridin-4-yl)butan-2-ol and 1-(Pyridin-3-yl)butan-2-ol. As secondary alcohols bearing a pyridine ring, their utility as intermediates can vary significantly based on the position of the nitrogen atom. The core distinction lies in the placement of the nitrogen—at the para- (4-position) versus the meta- (3-position) location relative to the butanol side chain. This seemingly minor change fundamentally alters the electronic and steric landscape of the molecule, thereby dictating its reactivity in common synthetic transformations. Understanding these nuances is paramount for optimizing reaction conditions, predicting outcomes, and selecting the appropriate building block for a target molecule.
Theoretical Framework: The Influence of Nitrogen Placement
The reactivity of the secondary alcohol functional group in these molecules is modulated by the electronic properties of the attached pyridine ring. The electronegative nitrogen atom renders the entire heterocyclic system electron-deficient compared to a simple benzene ring.[1][2] However, the way this electron-withdrawing nature is transmitted to the butan-2-ol side chain differs significantly between the two isomers.
Electronic Effects: A Tale of Two Isomers
The pyridine nitrogen exerts both an inductive effect (through the sigma bonds) and a resonance effect (through the pi system).
-
1-(Pyridin-4-yl)butan-2-ol (para-isomer): In this configuration, the nitrogen atom is in a position to exert a strong electron-withdrawing effect via both induction and resonance. The resonance effect delocalizes electron density from the ring, particularly from the ortho and para positions.[2] This strong electronic pull is relayed to the butanol side chain, influencing the electron density around the hydroxyl group and the adjacent C-H bond.
-
1-(Pyridin-3-yl)butan-2-ol (meta-isomer): For the meta-isomer, the strong, direct resonance-based electron withdrawal from the point of substitution is absent. The primary electronic influence is the inductive effect of the nitrogen atom.[2] Consequently, the side chain in the 3-yl isomer experiences a less potent electron-withdrawing effect compared to its 4-yl counterpart.
Basicity and Steric Profile
The lone pair of electrons on the pyridine nitrogen atom is basic and resides in an sp² hybrid orbital, not contributing to the aromatic system.[1][3] This basicity is a critical factor in acid-catalyzed reactions, where the nitrogen can be protonated to form a pyridinium cation. The electron-donating or -withdrawing nature of substituents can modulate this basicity. While the butanol side chain is not a strong modulator, the overall electronic environment of the 4-yl isomer generally results in a slightly higher pKa (more basic) for its conjugate acid compared to the 3-yl isomer.
From a steric standpoint, the difference in the immediate vicinity of the butan-2-ol group is negligible. However, the overall molecular geometry and the presentation of the nitrogen's lone pair differ, which can be a factor in interactions with bulky reagents or catalyst surfaces.[4][5]
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric differences between the two isomers manifest in their reactivity towards common organic reactions.
A. Oxidation to Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7][8] The relative ease of this reaction for the two pyridinylbutanols is a direct consequence of their electronic properties.
Expected Reactivity: The electron-withdrawing nature of the pyridine ring generally facilitates the oxidation of the secondary alcohol. The stronger electronic pull of the 4-pyridyl group is expected to slightly weaken the adjacent C-H bond, making it more susceptible to cleavage during the oxidation process. Therefore, 1-(Pyridin-4-yl)butan-2-ol is predicted to undergo oxidation at a slightly faster rate than 1-(Pyridin-3-yl)butan-2-ol under neutral or mildly basic conditions.
However, under strongly acidic conditions (e.g., Jones oxidation), the more basic nitrogen of the 4-yl isomer will be readily protonated. The resulting pyridinium ion is a powerful deactivating group, which could complicate the reaction or require more forcing conditions.
Experimental Protocol: Parallel Oxidation with Pyridinium Chlorochromate (PCC)
This protocol describes a parallel experiment to qualitatively and quantitatively compare the oxidation rates.
Objective: To oxidize 1-(Pyridin-4-yl)butan-2-ol and 1-(Pyridin-3-yl)butan-2-ol to their corresponding ketones and compare the reaction progress over time.
Materials:
-
1-(Pyridin-4-yl)butan-2-ol
-
1-(Pyridin-3-yl)butan-2-ol
-
Pyridinium chlorochromate (PCC)[6]
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Internal Standard (e.g., dodecane)
-
Reaction vials, magnetic stirrers, TLC plates, GC-MS equipment
Procedure:
-
Preparation: In two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 1-(Pyridin-4-yl)butan-2-ol (Flask A) and 1.0 mmol of 1-(Pyridin-3-yl)butan-2-ol (Flask B) in 10 mL of anhydrous DCM. Add 0.5 mmol of an internal standard to each flask.
-
Initiation: To each flask at room temperature, add 1.5 mmol of PCC in a single portion with vigorous stirring. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately filter the aliquot through a small plug of silica gel with additional DCM to remove the chromium salts.
-
Analysis: Analyze the filtered aliquots by GC-MS to determine the ratio of starting material to the product ketone (1-(Pyridin-4-yl)butan-2-one or 1-(Pyridin-3-yl)butan-2-one) relative to the internal standard.
-
Work-up (on completion): Dilute the remaining reaction mixture with 20 mL of diethyl ether. Pass the entire mixture through a larger pad of silica gel, washing thoroughly with more diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude ketone. Purify by column chromatography if necessary.
Caption: Workflow for Comparative Oxidation.
B. Esterification Reactions
The formation of an ester from an alcohol and a carboxylic acid (or its derivative) is another key reaction where electronic effects play a crucial role.[9][10]
Expected Reactivity: In a classic Fischer esterification, which is acid-catalyzed, the alcohol acts as a nucleophile attacking a protonated carboxylic acid.[11] The nucleophilicity of the alcohol's oxygen atom is paramount.
-
The stronger electron-withdrawing character of the 4-pyridyl group reduces the electron density on the hydroxyl oxygen more than the 3-pyridyl group does.
-
This decreased nucleophilicity suggests that 1-(Pyridin-4-yl)butan-2-ol will react more slowly in acid-catalyzed esterification than 1-(Pyridin-3-yl)butan-2-ol.
When using a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., triethylamine), the same principle applies. The less nucleophilic alcohol (the 4-yl isomer) is expected to react more sluggishly.
Experimental Protocol: Competitive Esterification with Acetyl Chloride
Objective: To determine the relative reactivity of the two isomers by allowing them to compete for a limited amount of an acylating agent.
Materials:
-
1-(Pyridin-4-yl)butan-2-ol
-
1-(Pyridin-3-yl)butan-2-ol
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., tridecane)
Procedure:
-
Preparation: In a dry flask, create an equimolar solution of 1-(Pyridin-4-yl)butan-2-ol (1.0 mmol), 1-(Pyridin-3-yl)butan-2-ol (1.0 mmol), triethylamine (1.2 mmol), and an internal standard (0.5 mmol) in 20 mL of anhydrous DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.8 mmol, as the limiting reagent) in 5 mL of DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.
-
Analysis: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the organic layer, dry it over sodium sulfate, and analyze by GC-MS. Determine the relative amounts of the two resulting esters: 1-(pyridin-4-yl)butan-2-yl acetate and 1-(pyridin-3-yl)butan-2-yl acetate. The isomer that forms a greater amount of ester is the more reactive nucleophile.
Caption: Competitive Esterification Reactivity.
Data Summary
| Property | 1-(Pyridin-4-yl)butan-2-ol | 1-(Pyridin-3-yl)butan-2-ol | Rationale |
| Electronic Effect | Strong (Inductive + Resonance) | Moderate (Mainly Inductive) | Nitrogen at the para-position allows for direct resonance withdrawal.[2] |
| Basicity (pKa) | Higher | Lower | The 4-position substituent has a greater influence on the nitrogen's basicity. |
| Predicted Oxidation Rate | Faster | Slower | Stronger electron withdrawal weakens the adjacent C-H bond. |
| Predicted Esterification Rate | Slower | Faster | Stronger electron withdrawal reduces the nucleophilicity of the hydroxyl oxygen. |
Conclusion
The reactivity of 1-(Pyridin-4-yl)butan-2-ol and 1-(Pyridin-3-yl)butan-2-ol is fundamentally governed by the position of the nitrogen atom within the pyridine ring. The 4-yl isomer exhibits stronger electron-withdrawing characteristics due to the combined influence of inductive and resonance effects. This leads to a predicted increase in the rate of oxidation but a decrease in the rate of reactions where the alcohol acts as a nucleophile, such as esterification. Conversely, the 3-yl isomer, influenced primarily by a weaker inductive effect, is expected to be a better nucleophile but oxidize more slowly.
For the synthetic chemist, the choice between these two isomers is not arbitrary. If a subsequent step involves the oxidation of the alcohol, the 4-yl isomer may offer a kinetic advantage. However, if the hydroxyl group is intended to act as a nucleophile in an esterification or etherification reaction, the 3-yl isomer would be the superior choice. These considerations, rooted in the fundamental principles of electronic effects, are crucial for the rational design of synthetic routes in drug discovery and materials science.
References
- The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. European Journal of Inorganic Chemistry.
- Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous C
- The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide. Benchchem.
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Pyridine - Wikipedia. Wikipedia.
- The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.
- The oxidation of alcohols with trichloroisocyanuric acid: Pyridine from base to organocatalyst.
- Oxid
- Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts.
- How Does Pyridine Activ
- Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooper
- Oxidation of secondary alcohols to ketones. L.S.College, Muzaffarpur.
- Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- Esterification of pyridine carboxylic acids.
- Esterification--Making Esters
- Ester synthesis by esterific
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- 11. youtube.com [youtube.com]
A Guide to the Cross-Validation of Spectroscopic Data for 1-(Pyridin-4-yl)butan-2-ol
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive framework for the cross-validation of spectroscopic data, using the exemplar molecule, 1-(Pyridin-4-yl)butan-2-ol. We will delve into the principles of data interpretation from various spectroscopic techniques and outline a systematic approach to ensure the integrity and reliability of the analytical results, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Imperative of a Multi-faceted Analytical Approach
Relying on a single analytical technique for the structural elucidation of a molecule is fraught with risk. Each method provides a unique perspective on the molecular structure, and it is the congruence of these perspectives that builds a robust and defensible characterization. A multi-technique approach, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), creates a self-validating system where the data from one technique corroborates the findings of another.
Spectroscopic Data Analysis: A Hypothetical Case Study of 1-(Pyridin-4-yl)butan-2-ol
While direct experimental spectra for 1-(Pyridin-4-yl)butan-2-ol are not publicly available, we can construct a set of expected data based on the known spectral characteristics of its constituent parts: a pyridine ring and a butan-2-ol chain. This hypothetical data will serve as the basis for our cross-validation discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2', H-6' (protons on the pyridine ring adjacent to N) |
| ~7.3 | Doublet | 2H | H-3', H-5' (protons on the pyridine ring) |
| ~4.0 | Multiplet | 1H | H-2 (proton on the carbon bearing the hydroxyl group) |
| ~2.8 | Multiplet | 2H | H-1 (methylene protons adjacent to the pyridine ring) |
| ~1.8 | Singlet (broad) | 1H | -OH (hydroxyl proton) |
| ~1.5 | Multiplet | 2H | H-3 (methylene protons) |
| ~0.9 | Triplet | 3H | H-4 (methyl protons) |
Interpretation Insight: The downfield chemical shifts of the pyridine protons are characteristic of aromatic systems containing an electronegative heteroatom. The multiplicity and integration of the signals for the butanol side chain are consistent with the expected structure, drawing parallels to the known spectrum of butan-2-ol.[4]
¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2', C-6' (pyridine ring) |
| ~148 | C-4' (pyridine ring) |
| ~124 | C-3', C-5' (pyridine ring) |
| ~68 | C-2 (carbon bearing the hydroxyl group) |
| ~40 | C-1 (methylene carbon adjacent to the pyridine ring) |
| ~30 | C-3 (methylene carbon) |
| ~10 | C-4 (methyl carbon) |
Interpretation Insight: The number of distinct signals confirms the presence of seven unique carbon environments. The chemical shift of the carbon attached to the hydroxyl group (C-2) is in the expected range for a secondary alcohol, similar to what is observed for butan-2-ol.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
Interpretation Insight: The broad absorption in the 3400-3200 cm⁻¹ region is a clear indication of the presence of a hydroxyl group, characteristic of alcohols.[6] The peaks in the 1600-1500 cm⁻¹ range are indicative of the pyridine ring.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 151 | 20 | [M]⁺ (Molecular ion) |
| 133 | 10 | [M - H₂O]⁺ |
| 122 | 100 | [M - C₂H₅]⁺ (alpha-cleavage) |
| 93 | 40 | Pyridine fragment |
Interpretation Insight: The molecular ion peak at m/z 151 confirms the molecular formula (C₉H₁₃NO). The fragmentation pattern, including the loss of water (a common feature for alcohols) and the alpha-cleavage product, is consistent with the proposed structure of 1-(Pyridin-4-yl)butan-2-ol.[7][8] The base peak at m/z 122 resulting from the stable benzylic-like cation further supports the structure.
The Cross-Validation Workflow
A systematic cross-validation of the spectroscopic data is essential to ensure a cohesive and accurate structural assignment.
Step-by-Step Cross-Validation Protocol
-
Molecular Formula Confirmation:
-
Action: Compare the molecular weight obtained from the mass spectrum with the molecular formula derived from the ¹³C and ¹H NMR data.
-
Rationale: The molecular ion in the mass spectrum provides the most direct evidence of the molecular weight. This must be consistent with the number of carbons and hydrogens identified through NMR.
-
-
Functional Group Corroboration:
-
Action: Correlate the functional groups identified in the IR spectrum with the chemical shifts observed in the NMR spectra.
-
Rationale: The broad O-H stretch in the IR spectrum confirms the presence of the hydroxyl group, which corresponds to the -OH proton signal in the ¹H NMR and the deshielded carbon signal in the ¹³C NMR. The C=C and C=N stretches in the IR corroborate the aromatic signals in the NMR spectra.
-
-
Structural Isomer Differentiation:
-
Action: Use the detailed connectivity information from NMR (specifically COSY and HMBC experiments, if available) to distinguish between potential isomers.
-
Rationale: For example, an isomer like 4-(Pyridin-4-yl)butan-1-ol would show a different splitting pattern and chemical shifts in the ¹H NMR spectrum, and a different C-O stretch in the IR spectrum.[9][10][11] The fragmentation pattern in the mass spectrum would also differ significantly.[12]
-
-
Purity Assessment:
-
Action: Examine the NMR spectra for the presence of any unexpected signals.
-
Rationale: The presence of minor peaks in the NMR spectra can indicate the presence of impurities. The integration of these signals can be used to estimate the purity of the sample. This can be complemented by a high-performance liquid chromatography (HPLC) analysis for a more quantitative assessment.
-
Visualizing the Cross-Validation Workflow
Caption: A workflow diagram illustrating the cross-validation of spectroscopic data.
Comparison with Alternative and Complementary Techniques
While the combination of NMR, IR, and MS provides a powerful tool for structural elucidation, other techniques can offer complementary information.
-
Elemental Analysis: This technique provides the empirical formula of a compound by determining the percentage composition of elements. It serves as an excellent independent verification of the molecular formula derived from mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. It can separate the target compound from impurities, and when coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it can provide quantitative information about the purity level.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule. While not always feasible, it is considered the "gold standard" for structural determination.
Relationship Between Analytical Techniques
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. CAS 5264-15-3 | 4-(Pyridin-4-yl)butan-1-ol - Synblock [synblock.com]
- 10. 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3 [chemicalbook.com]
- 11. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Personal protective equipment for handling 1-(Pyridin-4-yl)butan-2-ol
Topic: Personal protective equipment for handling 1-(Pyridin-4-yl)butan-2-ol Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Status: Research Chemical (Non-Catalog Standard) Primary Hazard Class: Irritant / Potential Toxin / Combustible Immediate Action: Handle strictly within a certified chemical fume hood. Assume toxicity profile similar to pyridine derivatives until specific toxicological data is verified.
Critical Warning: Specific Safety Data Sheets (SDS) for the 1-(Pyridin-4-yl)butan-2-ol isomer are rare in public databases. This guide utilizes Read-Across Methodology , deriving safety protocols from structural analogs (e.g., 4-(Pyridin-4-yl)butan-1-ol and Pyridine) to ensure a conservative, maximum-protection safety margin.
Chemical Hazard Profile & Risk Assessment
| Property | Estimated Characteristic | Risk Implication |
| Physical State | Viscous Liquid (Colorless to Yellow) | Splash hazard; adheres to surfaces/gloves. |
| Boiling Point | >250°C (Predicted based on analogs) | Low volatility, but difficult to remove from skin. |
| Flash Point | >100°C (Estimated) | Combustible. Fire risk if heated or near open flame.[1][2][3][4][5] |
| Toxicity (Oral) | Unknown (Assume Harmful/Toxic) | Pyridine ring suggests potential CNS/liver toxicity. |
| Skin/Eye | Irritant / Corrosive | High risk of dermatitis and corneal damage. |
| Odor | Distinctive "Fishy" / Amine-like | Olfactory fatigue may mask exposure; do not rely on smell. |
Personal Protective Equipment (PPE) Selection Matrix
The presence of the pyridine ring significantly alters glove permeation resistance compared to standard aliphatic alcohols. Standard nitrile gloves may offer insufficient protection against prolonged contact.[6]
PPE Decision Logic (Graphviz)
Caption: PPE selection logic based on exposure volume. Pyridine moieties can permeate nitrile; laminate gloves are required for bulk handling.
Detailed PPE Specifications
| PPE Category | Recommendation | Technical Justification |
| Hand Protection (Standard) | Double Nitrile (Accelerator-Free) | The alkyl chain in butan-2-ol may slow permeation compared to pure pyridine, but double gloving provides a necessary breakthrough buffer (approx. 15–30 mins). |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) | Mandatory for spill cleanup or synthesis. Pyridines degrade nitrile/latex over time. Laminate offers >4 hours breakthrough time. |
| Eye Protection | Chemical Splash Goggles | Viscous liquids adhere to the eye surface, causing prolonged damage. Safety glasses are insufficient for liquid handling. |
| Respiratory | Fume Hood (Face Velocity 100 fpm) | Inhalation of pyridine analogs can cause nausea and CNS depression. Respirators (P100/Organic Vapor) are a backup only if hood containment fails. |
| Body Protection | Lab Coat (100% Cotton/Nomex) | Synthetic blends (polyester) can melt into skin if the combustible liquid ignites. |
Operational Protocols
A. Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for crystallization or leakage. Pyridine derivatives can be hygroscopic.
-
Segregation: Store in a Flammables Cabinet dedicated to bases/organics.
-
Incompatibility: Keep strictly separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Acid Chlorides . The hydroxyl group is reactive; the pyridine ring is basic.
B. Weighing & Solubilization
-
Location: All open handling must occur inside the fume hood.
-
Technique:
-
Place a disposable absorbent pad (benchkote) in the hood.
-
Tare the receiving vessel (flask), not the spatula.
-
Use a glass pipette or syringe for transfer if liquid; avoid pouring to prevent drips on threads.
-
Solvent Choice: Soluble in DCM, Methanol, or Ethyl Acetate. Avoid solubilizing in acetone if strong acids are present (aldol condensation risk).
-
C. Reaction Setup (Thermodynamic Control)
-
Exotherm Risk: If reacting the hydroxyl group (e.g., with thionyl chloride or tosyl chloride), expect a significant exotherm.
-
Cooling: Pre-cool the reaction vessel to 0°C before adding reagents.
-
Venting: Ensure the reaction vessel is vented to a scrubber or bubbler if acid gases (HCl) are generated.
Emergency Response & Disposal
Spill Response Workflow (Graphviz)
Caption: Step-by-step spill response. Note: Water is avoided to prevent spreading the hydrophobic/organic contaminant.
Disposal Protocols
-
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).
-
Labeling: Clearly tag as "Contains Pyridine Derivatives" – this alerts waste handlers to the specific odor and toxicity hazards.
-
Glassware: Rinse glassware with acetone inside the hood before removing for washing. The first rinse must go into the organic waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61302, 4-Phenyl-2-butanol (Structural Analog). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
